Benzyl 1-aminocyclobutane-1-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzyl 1-aminocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c13-12(7-4-8-12)11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNGVWGYZMKMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622597 | |
| Record name | Benzyl 1-aminocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125483-56-9 | |
| Record name | Benzyl 1-aminocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Benzyl 1-Aminocyclobutane-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for Benzyl 1-aminocyclobutane-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The constrained cyclobutane ring and the α-amino acid moiety make it a compelling scaffold for introducing conformational rigidity into peptide-based therapeutics and other bioactive molecules. This document explores the primary synthetic strategies, including the Bucherer-Bergs and Strecker reactions, offering detailed mechanistic insights, step-by-step protocols, and a comparative analysis to guide researchers in selecting the most appropriate method for their specific needs. The discussion is grounded in established chemical principles and supported by references to authoritative literature.
Introduction: The Significance of Constrained Amino Acids in Drug Discovery
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug design. These unique building blocks can impart favorable pharmacological properties, such as enhanced metabolic stability, increased receptor affinity, and controlled secondary structure. Among these, 1-aminocyclobutane-1-carboxylic acid and its derivatives have garnered significant attention.[1][2] The rigid cyclobutane framework restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for biological targets.
The subject of this guide, this compound, serves as a key intermediate where the carboxylic acid is protected as a benzyl ester and the amine is available for further functionalization. The benzyl ester provides robust protection during many synthetic transformations and can be selectively removed under mild conditions, typically through hydrogenolysis.[3] This guide will dissect the most prevalent and effective methods for constructing this valuable synthetic intermediate.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to any synthesis begins with a retrosynthetic analysis to identify potential starting materials and key bond formations. For this compound, two primary disconnections are immediately apparent, leading to the two most common synthetic strategies.
Caption: Retrosynthetic pathways for this compound.
This analysis reveals that cyclobutanone is a logical and commercially available starting material. The core challenge lies in the simultaneous introduction of the amino and carboxyl functionalities onto the same carbon atom.
Key Synthesis Pathways from Cyclobutanone
The following sections detail the most reliable and field-proven methods for the synthesis of the 1-aminocyclobutane-1-carboxylic acid core, which can then be esterified to yield the target molecule.
Pathway 1: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a classic multicomponent reaction that efficiently produces 5,5-disubstituted hydantoins from a ketone, an ammonium salt, and a cyanide source.[4][5][6][7] This hydantoin intermediate is then hydrolyzed to yield the desired α-amino acid.
3.1.1. Mechanism and Rationale
The reaction proceeds through a series of equilibria. Initially, cyclobutanone reacts with ammonium carbonate to form an imine. Concurrently, a cyanohydrin can form. The key step is the nucleophilic addition of cyanide to the imine, forming an aminonitrile.[5] This intermediate then undergoes intramolecular cyclization with carbonate to form the stable hydantoin ring. The stability of this five-membered ring provides the thermodynamic driving force for the reaction. Subsequent hydrolysis, typically under basic conditions, opens the hydantoin ring to afford the amino acid.[8]
Caption: The Bucherer-Bergs reaction pathway for synthesizing the amino acid core.
3.1.2. Experimental Protocol: Synthesis of 1-Aminocyclobutane-1-carboxylic Acid via Bucherer-Bergs
Materials:
-
Cyclobutanone
-
Potassium cyanide (KCN) - EXTREME CAUTION: Highly toxic
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Barium hydroxide (Ba(OH)₂)
-
Hydrochloric acid (HCl)
Step 1: Hydantoin Formation
-
In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
To a solution of ammonium carbonate (3.0 eq) in water, add ethanol.
-
Add cyclobutanone (1.0 eq) to the solution.
-
Carefully add potassium cyanide (1.5 eq) in portions. The reaction is exothermic.
-
Heat the mixture to 60-70°C and stir for several hours until the reaction is complete (monitored by TLC).[4]
-
Cool the reaction mixture in an ice bath to precipitate the crude cyclobutane-spiro-5-hydantoin.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Hydantoin Hydrolysis
-
Suspend the crude hydantoin in a solution of barium hydroxide (2.0-3.0 eq) in water.
-
Heat the mixture to reflux in a sealed vessel or autoclave at elevated temperatures (e.g., 160°C) for several hours.[8]
-
Cool the mixture and remove the barium salts by filtration.
-
Acidify the filtrate with dilute HCl to a pH of ~6-7 to precipitate the 1-aminocyclobutane-1-carboxylic acid.
-
Collect the product by filtration, wash with cold water and ethanol, and dry under vacuum.
Pathway 2: The Strecker Synthesis
The Strecker synthesis is another fundamental method for producing α-amino acids.[9] It involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[10][11][12]
3.2.1. Mechanism and Rationale
Similar to the Bucherer-Bergs reaction, the Strecker synthesis begins with the formation of an imine from cyclobutanone and ammonia.[12] A key difference is the direct nucleophilic addition of cyanide to this imine to form 1-aminocyclobutane-1-carbonitrile.[13] This aminonitrile intermediate is then hydrolyzed, typically under acidic or basic conditions, to convert the nitrile group into a carboxylic acid.[11]
Caption: The Strecker synthesis pathway for the amino acid precursor.
3.2.2. Experimental Protocol: Synthesis of 1-Aminocyclobutane-1-carboxylic Acid via Strecker Synthesis
Materials:
-
Cyclobutanone
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN) - EXTREME CAUTION: Highly toxic
-
Ammonium hydroxide (NH₄OH)
-
Concentrated Hydrochloric acid (HCl)
Step 1: Aminonitrile Formation
-
In a well-ventilated fume hood, combine ammonium chloride (1.2 eq) and sodium cyanide (1.1 eq) in a flask with aqueous ammonium hydroxide.
-
Cool the mixture in an ice bath.
-
Slowly add cyclobutanone (1.0 eq) to the cooled solution with vigorous stirring.
-
Allow the mixture to stir at room temperature for several hours to overnight.
-
The product, 1-aminocyclobutane-1-carbonitrile, can be extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Use extreme caution when handling the aminonitrile as it can release HCN.
Step 2: Nitrile Hydrolysis
-
Carefully add the crude aminonitrile to a flask containing concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours. The progress of the hydrolysis can be monitored by the cessation of ammonia evolution.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude amino acid hydrochloride salt.
-
Dissolve the salt in a minimal amount of water and neutralize with a base (e.g., ammonium hydroxide or pyridine) to the isoelectric point to precipitate the free amino acid.
-
Collect the 1-aminocyclobutane-1-carboxylic acid by filtration, wash with a cold solvent like ethanol, and dry.
Final Step: Benzyl Esterification
Once the 1-aminocyclobutane-1-carboxylic acid core has been synthesized, the final step is the protection of the carboxylic acid as a benzyl ester. This is typically achieved through a Fischer esterification or by reaction with a benzyl halide.[14][15]
Fischer Esterification Protocol
Materials:
-
1-Aminocyclobutane-1-carboxylic acid
-
Benzyl alcohol
-
A strong acid catalyst (e.g., p-toluenesulfonic acid (TsOH) or sulfuric acid (H₂SO₄))
-
Toluene or a similar solvent capable of azeotropic water removal
Procedure:
-
Suspend the 1-aminocyclobutane-1-carboxylic acid (1.0 eq) in a mixture of benzyl alcohol (used in excess, can also serve as the solvent) and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1-0.2 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.[14]
-
Continue heating until no more water is collected.
-
Cool the reaction mixture and remove the excess benzyl alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization to obtain pure this compound.
Comparative Analysis of Synthesis Pathways
The choice between the Bucherer-Bergs and Strecker syntheses often depends on laboratory capabilities, safety considerations, and desired scale.
| Feature | Bucherer-Bergs Reaction | Strecker Synthesis |
| Intermediates | Hydantoin (often crystalline and easier to isolate) | Aminonitrile (can be less stable) |
| Reagents | Ammonium carbonate, KCN | Ammonium chloride, KCN |
| Hydrolysis | Typically requires harsh basic conditions and high temperatures | Can be achieved under acidic or basic conditions |
| Workup | Involves filtration of inorganic salts (e.g., BaCO₃) | Standard acid-base workup and extraction |
| Overall Yield | Generally good to excellent | Can be variable depending on the stability of the aminonitrile |
| Safety | High toxicity of KCN. | High toxicity of KCN and potential HCN evolution. |
Conclusion
The synthesis of this compound is readily achievable from the inexpensive starting material, cyclobutanone. Both the Bucherer-Bergs and Strecker reactions provide reliable entries to the crucial 1-aminocyclobutane-1-carboxylic acid intermediate. The Bucherer-Bergs pathway, proceeding through a stable hydantoin intermediate, can offer a more robust and easily purified route. The final esterification is a standard transformation that can be optimized for high yield. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize this valuable constrained amino acid derivative for applications in drug discovery and peptide chemistry.
References
-
Four novel 2,4-methano amino acids (MAAs, 1-aminocyclobutane-1-carboxylic acids) were synthesized. (Journal of Medicinal Chemistry) [Link]
- CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
-
Alkaline hydrolysis of cyclopentanespiro-5-(2,4-dithiohydantoin). (ResearchGate) [Link]
-
The Strecker Synthesis of Amino Acids. (Master Organic Chemistry) [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (Master Organic Chemistry) [Link]
-
Cbz-Protected Amino Groups. (Organic Chemistry Portal) [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (National Institutes of Health) [Link]
-
An Efficient Procedure for Preparation of C‐ and N‐Protected 1‐Aminocyclobutane Carboxylic Acid. (Taylor & Francis Online) [Link]
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Benzyl chloroformate. (Wikipedia) [Link]
-
Strecker Synthesis. (Organic Chemistry Portal) [Link]
-
Benzyl Esters. (Organic Chemistry Portal) [Link]
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Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'. (PubMed) [Link]
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Reaction mechanism of acid catalyzed esterification of carboxylic acid... (ResearchGate) [Link]
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SYNTHESIS OF AMINOCYCLOBUTANE MONO- AND DICARBOXYLIC ACIDS AND DERIVATIVES THEREOF FROM (PHENYLSULFONYL)BICYCLOBUTANES. (Organic Preparations and Procedures International) [Link]
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Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. (ResearchGate) [Link]
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A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. (Arkivoc) [Link]
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Introduction: The Rising Prominence of Strained Scaffolds in Drug Discovery
An In-depth Technical Guide to the Synthesis of Aminocyclobutane Carboxylic Acids
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, aminocyclobutane carboxylic acids have emerged as a class of compounds with significant potential. These molecules, which feature a constrained four-membered carbocycle, serve as unique building blocks in drug design.[1] The rigid, puckered structure of the cyclobutane ring provides a conformationally restricted scaffold, a desirable trait for optimizing ligand-receptor interactions and improving binding efficiency.[2][3] This sp3-rich core offers a distinct three-dimensional geometry that can enhance metabolic stability and other pharmacokinetic properties compared to more flexible or planar analogues.[2]
However, the synthesis of these valuable compounds is not without its difficulties. The inherent ring strain of the cyclobutane system and the need for precise stereochemical control over multiple chiral centers present significant synthetic hurdles.[4] The fluxional nature of the ring can also complicate spectroscopic analysis, making characterization challenging.[4] This guide provides a comprehensive overview of the core strategies employed for the synthesis of aminocyclobutane carboxylic acids, focusing on the underlying principles, experimental considerations, and practical methodologies for researchers in organic synthesis and drug development.
Part 1: Core Synthetic Strategies for Assembling Aminocyclobutane Carboxylic Acids
The construction of aminocyclobutane carboxylic acids can be broadly categorized into three main approaches: building the cyclobutane ring with the desired functionalities emerging, modifying a larger ring system through contraction, or functionalizing a pre-existing cyclobutane core. Each strategy offers distinct advantages and is suited to different target molecules and synthetic goals.
Constructing the Carbocycle: The Power of [2+2] Cycloaddition
The most direct and widely employed method for forming a cyclobutane ring is the [2+2] cycloaddition reaction, where two olefin-containing molecules combine to form the four-membered ring.[5][6] This approach is highly versatile, with photochemical and thermal variants enabling access to a wide array of substituted cyclobutanes.
In recent years, visible-light-mediated [2+2] photocycloadditions have become a cornerstone for cyclobutane synthesis due to their mild conditions and high functional group tolerance.[7] The reaction is typically facilitated by a photocatalyst, often an iridium complex, that absorbs visible light and promotes one of the olefin partners to an excited triplet state.[8][9] This excited species then undergoes a stepwise cycloaddition with the ground-state olefin partner.
The causality behind this method's success lies in its ability to overcome the high energy barrier of concerted cycloadditions under mild, ambient temperature conditions, thus preserving sensitive functional groups.[7] This strategy provides a direct route to densely functionalized cyclobutane α-amino acid derivatives from readily available dehydroamino acids and styrenes.[9]
Workflow: Visible-Light Mediated [2+2] Cycloaddition
Caption: General workflow for a photocatalytic [2+2] cycloaddition.
Exemplary Protocol: Synthesis of a Phenylcyclobutane α-Amino Acid Derivative [9]
-
Reactant Preparation: In a dry Schlenk tube, combine the dehydroamino acid derivative (1.0 equiv.), the styrene derivative (2.0 equiv.), and the iridium photocatalyst [Ir(dFCF3ppy)2(dtbpy)]PF6 (1 mol%).
-
Solvent Addition: Add anhydrous, degassed acetone to achieve a substrate concentration of 0.1 M.
-
Degassing: Seal the tube and thoroughly degas the reaction mixture by subjecting it to three freeze-pump-thaw cycles.
-
Photoreaction: Place the reaction vessel approximately 5-10 cm from a blue LED light source (λ = 455 nm) and stir at room temperature.
-
Monitoring: Monitor the reaction for completion using thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 12 to 24 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired substituted cyclobutane α-amino acid product.
Ring Contraction: From Pyrrolidines to Cyclobutanes
An alternative and elegant strategy for creating stereochemically defined cyclobutanes is through the ring contraction of larger, more easily synthesized heterocyclic precursors like pyrrolidines.[10][11] This approach is particularly powerful because the stereochemistry of the starting five-membered ring can be directly transferred to the four-membered ring product in a stereoretentive manner.[12]
The key mechanistic step involves the conversion of the pyrrolidine's nitrogen atom into a leaving group, typically by forming a reactive 1,1-diazene intermediate.[11][12] This intermediate readily extrudes molecular nitrogen (N2), generating a 1,4-biradical species.[10] This biradical then undergoes rapid intramolecular C-C bond formation to yield the cyclobutane ring.[11][12] The stereospecificity of this process arises from the fact that the C-C bond formation is faster than bond rotation in the biradical intermediate, thus preserving the original stereochemical information.[12]
Mechanism: Stereoretentive Ring Contraction of a Pyrrolidine
Caption: Key mechanistic steps in pyrrolidine ring contraction.
Functionalization of a Pre-existing Cyclobutane Core
When a suitable cyclobutane precursor is available, direct functionalization offers a highly convergent route to the target aminocyclobutane carboxylic acids. This strategy is particularly valuable for late-stage modifications in a synthetic sequence.
Directed C-H functionalization has emerged as a powerful tool for installing new bonds at positions that are otherwise unreactive.[5] In the context of cyclobutanes, a pre-existing functional group on the ring can be used to direct a metal catalyst (e.g., palladium) to a specific C-H bond, enabling its conversion to a C-C or C-heteroatom bond.[4] This method avoids the need for pre-functionalized starting materials and can provide access to novel substitution patterns with high regioselectivity. The choice of directing group is critical, as it controls the site of activation and can influence the stereochemical outcome of the reaction.
Cyclobutanones are highly versatile and common intermediates in cyclobutane synthesis.[13] Their carbonyl group serves as a synthetic handle for a wide range of transformations to introduce the required amino and carboxyl functionalities. For instance, α-functionalization reactions can be used to install substituents adjacent to the carbonyl, while the carbonyl itself can be converted into an amino group through reductive amination or related processes.[13] The carboxylic acid moiety can be introduced via various methods, including oxidation of a suitable precursor or carboxylation of an organometallic intermediate.
Part 2: Data Summary of Synthetic Methodologies
The selection of a synthetic strategy depends on factors such as substrate availability, desired substitution pattern, and stereochemical requirements. The following table provides a comparative overview of the primary methods discussed.
| Synthetic Strategy | Key Features | Advantages | Common Challenges & Limitations |
| Visible-Light [2+2] Photocycloaddition | Uses a photocatalyst (e.g., Iridium complex) and visible light.[9] | Mild reaction conditions, excellent functional group tolerance, high convergence.[7] | Requires specific olefinic precursors; regioselectivity and stereoselectivity can be challenging to control. |
| Pyrrolidine Ring Contraction | Stereoretentive conversion of a 5-membered ring to a 4-membered ring via a biradical intermediate.[12] | Excellent stereochemical control, transferring chirality from the starting material.[12] | Requires synthesis of the substituted pyrrolidine precursor; byproduct formation can occur. |
| C-H Functionalization | Site-selective installation of functional groups on a pre-existing cyclobutane ring using a directing group.[4][5] | High atom economy, suitable for late-stage modification, access to unique isomers. | Limited by the availability of suitable directing groups and C-H bond accessibility; catalyst optimization is often required. |
| Functionalization of Cyclobutanones | Utilizes the carbonyl group of a cyclobutanone as a handle for further transformations.[13] | Access to a wide variety of substitution patterns through established carbonyl chemistry. | Multi-step sequences are often necessary; may require protection/deprotection steps. |
Conclusion and Future Outlook
The synthesis of aminocyclobutane carboxylic acids is a dynamic and evolving field, driven by the increasing demand for these unique building blocks in drug discovery. While [2+2] cycloadditions, particularly those enabled by photochemistry, offer a powerful and direct means of constructing the cyclobutane core, strategies like ring contraction and late-stage C-H functionalization provide essential, complementary approaches for achieving stereochemical control and molecular diversity.
Future advancements will likely focus on the development of more efficient and highly stereoselective catalytic systems. The continued exploration of asymmetric catalysis in [2+2] cycloadditions and the discovery of novel C-H functionalization reactions will undoubtedly expand the synthetic toolbox.[13] As our ability to precisely manipulate this strained yet valuable carbocyclic scaffold improves, the impact of aminocyclobutane carboxylic acids on the design of next-generation therapeutics is set to grow significantly.
References
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- Chem-Impex, "1-Amino-cyclobutane carboxylic acid hydrochloride," Chem-Impex International. [URL: https://www.chemimpex.com/products/06141]
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- NINGBO INNO PHARMCHEM CO.,LTD., "Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry," NINGBO INNO PHARMCHEM CO.,LTD.. [URL: https://www.inno-pharmchem.com/blog/exploring-the-synthesis-and-applications-of-n-boc-1-aminocyclobutanecarboxylic-acid-in-organic-chemistry/]
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An In-depth Technical Guide to Benzyl 1-aminocyclobutane-1-carboxylate: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is increasingly reliant on the exploration of novel chemical space to address complex biological targets. Non-natural amino acids, in particular, have emerged as powerful tools for introducing conformational constraints and unique pharmacophoric features into peptide and small-molecule drug candidates. Among these, cyclic amino acids have garnered significant attention for their ability to impart rigidity and modulate bioactivity. This guide focuses on a promising yet under-documented building block: Benzyl 1-aminocyclobutane-1-carboxylate. As a Senior Application Scientist, my objective is to provide a comprehensive technical overview, synthesizing established chemical principles with practical, field-proven insights to empower researchers in their drug discovery endeavors. This document will delve into the chemical architecture, physicochemical properties, and synthetic pathways of this compound, offering a foundational understanding for its strategic application in medicinal chemistry.
Molecular Architecture and Stereochemistry
This compound possesses a unique structural motif characterized by a strained cyclobutane ring, a quaternary alpha-carbon, an amino group, and a benzyl ester. This combination of features imparts distinct conformational properties that are of significant interest in drug design.
The central feature of this molecule is the 1-aminocyclobutane-1-carboxylic acid core. The cyclobutane ring, with its inherent puckered conformation, restricts the rotational freedom around the Cα-Cβ bonds, a property that medicinal chemists can leverage to lock a molecule into a bioactive conformation.[1] Unlike its more flexible acyclic counterparts, the cyclobutane scaffold can help to reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity and selectivity.
The presence of a benzyl ester serves a dual purpose. In the context of peptide synthesis, it acts as a readily cleavable protecting group for the carboxylic acid functionality.[2] Beyond this synthetic utility, the benzyl group itself can engage in beneficial π-stacking or hydrophobic interactions within a target's binding pocket, thus contributing directly to the pharmacophoric profile of a drug candidate.
Figure 2: Proposed Synthetic Workflow for this compound and its Hydrochloride Salt.
Detailed Experimental Protocol (Proposed)
Materials:
-
1-Aminocyclobutane-1-carboxylic acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Hexanes
-
Hydrochloric acid solution in diethyl ether
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-aminocyclobutane-1-carboxylic acid (1.0 eq.), p-toluenesulfonic acid monohydrate (1.2 eq.), and benzyl alcohol (5.0 eq.). Add toluene to the flask to azeotropically remove water.
-
Esterification: Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Workup and Extraction: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to remove the solvent and excess benzyl alcohol. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Hydrochloride Salt Formation (Optional): Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or dichloromethane). Add a solution of hydrochloric acid in diethyl ether dropwise with stirring. The hydrochloride salt should precipitate and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Self-Validating System: The success of the synthesis can be monitored at each stage. The completion of the esterification is indicated by the cessation of water collection in the Dean-Stark trap. The purity of the final product can be assessed by thin-layer chromatography (TLC) and confirmed by spectroscopic analysis.
Spectroscopic Analysis (Predicted)
| Spectroscopic Data | Predicted Features |
| ¹H NMR | * ~7.3-7.4 ppm (m, 5H): Aromatic protons of the benzyl group. |
| * ~5.2 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph). | |
| * ~2.0-2.5 ppm (m, 6H): Protons of the cyclobutane ring. | |
| * ~1.6 ppm (br s, 2H): Protons of the amino group (-NH₂). The chemical shift and appearance of this peak can vary depending on the solvent and concentration. | |
| ¹³C NMR | * ~175 ppm: Carbonyl carbon of the ester. |
| * ~136 ppm: Quaternary aromatic carbon of the benzyl group. | |
| * ~128-129 ppm: Aromatic carbons of the benzyl group. | |
| * ~67 ppm: Methylene carbon of the benzyl group (-CH₂-Ph). | |
| * ~58 ppm: Quaternary carbon of the cyclobutane ring (Cα). | |
| * ~30-35 ppm: Methylene carbons of the cyclobutane ring. | |
| IR Spectroscopy | * ~3300-3400 cm⁻¹: N-H stretching of the primary amine. |
| * ~3030 cm⁻¹: Aromatic C-H stretching. | |
| * ~2850-2950 cm⁻¹: Aliphatic C-H stretching of the cyclobutane and benzyl methylene groups. | |
| * ~1735 cm⁻¹: C=O stretching of the ester. | |
| * ~1600, 1495, 1455 cm⁻¹: Aromatic C=C stretching. | |
| * ~1210 cm⁻¹: C-O stretching of the ester. | |
| Mass Spectrometry (ESI+) | * [M+H]⁺: Expected at m/z 206.1176 for C12H16NO2⁺. |
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable building block in several areas of drug discovery.
-
Peptide Mimetics: The incorporation of this constrained amino acid into peptides can induce specific secondary structures, such as β-turns and helices. [3]This can lead to peptides with enhanced metabolic stability and improved receptor binding affinity.
-
Scaffold for Small Molecule Synthesis: The cyclobutane core can serve as a rigid scaffold for the elaboration of small molecule libraries. The amino and carboxylate functionalities provide convenient handles for diversification through amide bond formation and other coupling reactions.
-
Neurological Disorders: The parent compound, 1-aminocyclobutane-1-carboxylic acid, has been investigated for its interaction with NMDA receptors. [4]This suggests that derivatives such as the benzyl ester could be explored as starting points for the development of novel therapeutics for neurological disorders.
-
Enhancing Drug Properties: The introduction of a cyclobutane ring can improve the metabolic stability of a drug candidate by blocking sites of metabolism. [1]It can also be used to fine-tune the lipophilicity and other physicochemical properties of a molecule to optimize its pharmacokinetic profile.
Safety and Handling
The hydrochloride salt of 1-aminocyclobutane-1-carboxylic acid is described as a white crystalline powder. [5]While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.
Conclusion
This compound represents a valuable, albeit underutilized, building block for medicinal chemistry and drug discovery. Its rigid cyclobutane core and versatile functional groups offer a unique opportunity to create structurally novel and conformationally constrained molecules. While a detailed experimental characterization is not yet widely published, this guide provides a solid foundation for its synthesis, predicted properties, and potential applications. As the demand for innovative molecular scaffolds continues to grow, we anticipate that this compound and related derivatives will play an increasingly important role in the development of the next generation of therapeutics.
References
-
ChemBK. 1-aMinocyclobutane-1-carboxylic acid hydrochloride. [Link]
-
Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. AIR Unimi. [Link]
- U.S. Patent No. 4,367,344. (1983). Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
- Chinese Patent No. CN105061283B. (2017). The preparation method of amino-acid benzyl ester hydrochloride.
-
Gilon, C., et al. (1991). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. [Link]
-
AccelaChem. 1909318-90-6,this compound hydrochloride. [Link]
- Wessjohann, L. A., et al. (2005).
-
Arkivoc. A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. [Link]
-
Master Organic Chemistry. Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
University of Calgary. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
PubChem. 1-Aminocyclobutanecarboxylic acid. [Link]
-
U.S. Pharmacopeia. 5354 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30. [Link]
-
Hubner, K. F., et al. (1979). 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent. Journal of Nuclear Medicine. [Link]
-
Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]
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An In-Depth Technical Guide to Benzyl 1-Aminocyclobutane-1-carboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Constrained Amino Acids in Peptide and Small Molecule Therapeutics
In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and metabolic stability is paramount. Non-natural, conformationally constrained amino acids have emerged as powerful tools in achieving these goals. Among these, derivatives of 1-aminocyclobutane-1-carboxylic acid have garnered significant attention due to the unique structural constraints imparted by the cyclobutane ring. This guide focuses on Benzyl 1-aminocyclobutane-1-carboxylate hydrochloride , a versatile building block that serves as a crucial intermediate in the synthesis of novel peptides and small molecule drug candidates. Its primary utility lies in providing a temporary yet robust protection of the carboxylic acid functionality, enabling controlled and sequential peptide chain elongation.
This document provides a comprehensive overview of this compound hydrochloride, including its chemical identity, synthesis, physicochemical properties, and applications in drug discovery, with a particular focus on solid-phase peptide synthesis (SPPS). Furthermore, it delves into the pharmacological significance of the 1-aminocyclobutane-1-carboxylic acid scaffold, exploring its role in modulating key biological targets.
Table 1: Chemical Identity of this compound Hydrochloride
| Property | Value |
| Chemical Name | This compound hydrochloride |
| CAS Number | 1909318-90-6 |
| Molecular Formula | C₁₂H₁₆ClNO₂ |
| Molecular Weight | 241.71 g/mol |
| Structure | (Image of the chemical structure of this compound hydrochloride) |
Synthesis and Physicochemical Properties: A Foundation for Application
The synthesis of this compound hydrochloride is a multi-step process that begins with the formation of the core 1-aminocyclobutane-1-carboxylic acid. A common and efficient route to this precursor is the Strecker synthesis, starting from cyclobutanone.
Synthesis of 1-Aminocyclobutane-1-carboxylic Acid
The Strecker synthesis is a classic method for producing α-amino acids. In the context of our target molecule, it involves the reaction of cyclobutanone with an ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., sodium cyanide) to form an α-aminonitrile, which is subsequently hydrolyzed to yield the desired 1-aminocyclobutane-1-carboxylic acid.
Experimental Protocol: Synthesis of 1-Aminocyclobutane-1-carboxylic Acid via Strecker Synthesis
Materials:
-
Cyclobutanone
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Ammonium hydroxide (NH₄OH)
-
Hydrochloric acid (HCl)
-
Water
-
Methanol
Procedure:
-
Formation of the α-Aminonitrile:
-
In a well-ventilated fume hood, dissolve ammonium chloride and sodium cyanide in aqueous ammonium hydroxide.
-
Cool the solution in an ice bath and add cyclobutanone dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for several hours to overnight.
-
The formation of the 1-aminocyclobutane-1-carbonitrile can be monitored by thin-layer chromatography (TLC).
-
-
Hydrolysis to the Amino Acid:
-
Carefully add concentrated hydrochloric acid to the reaction mixture and heat to reflux. The hydrolysis of the nitrile to the carboxylic acid will occur.
-
After several hours of reflux, cool the reaction mixture.
-
Neutralize the solution with a suitable base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the product.
-
Collect the solid 1-aminocyclobutane-1-carboxylic acid by filtration, wash with cold water and then methanol, and dry under vacuum.
-
Esterification to this compound Hydrochloride
With the core amino acid in hand, the next crucial step is the protection of the carboxylic acid as a benzyl ester. A common method for this transformation involves the reaction of the amino acid with benzyl alcohol in the presence of an acid catalyst, often with the simultaneous formation of the hydrochloride salt of the amino group. A patent for the preparation of amino acid benzyl ester hydrochlorides describes a method using hydrogen chloride gas and a metal chloride catalyst.[1]
Experimental Protocol: Synthesis of this compound Hydrochloride
Materials:
-
1-Aminocyclobutane-1-carboxylic acid
-
Benzyl alcohol
-
Thionyl chloride (SOCl₂) or Hydrogen chloride (gas)
-
Toluene or another suitable aprotic solvent
-
Diethyl ether
Procedure:
-
Formation of the Acid Chloride (if using thionyl chloride):
-
Suspend 1-aminocyclobutane-1-carboxylic acid in an inert solvent such as toluene.
-
Add thionyl chloride dropwise at a controlled temperature (e.g., 0 °C to room temperature). The amino group will be protected as the hydrochloride salt.
-
Stir the reaction until the formation of the acid chloride is complete.
-
-
Esterification:
-
Add benzyl alcohol to the reaction mixture.
-
Heat the mixture to reflux to drive the esterification reaction.
-
Monitor the reaction progress by TLC.
-
-
Isolation and Purification:
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Triturate the residue with a non-polar solvent like diethyl ether to induce precipitation of the product.
-
Collect the solid this compound hydrochloride by filtration, wash with diethyl ether, and dry under vacuum.
-
Physicochemical Properties
The resulting this compound hydrochloride is typically a white to off-white crystalline solid. Its solubility is generally good in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF), which is advantageous for its use in solution-phase and solid-phase peptide synthesis. The presence of the hydrochloride salt enhances its stability and shelf-life.
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value/Description |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in methanol, ethanol, DMF |
| Stability | Stable under standard laboratory conditions; moisture sensitive |
| Purity | Typically >95% for research applications |
Application in Solid-Phase Peptide Synthesis (SPPS): A Cornerstone of Peptide Drug Discovery
The primary application of this compound hydrochloride is as a building block in solid-phase peptide synthesis (SPPS), particularly utilizing the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy. In this context, the benzyl ester serves as a protecting group for the C-terminal carboxylic acid of the growing peptide chain, which is anchored to a solid support.
The general workflow of SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin.[2] This process is characterized by repeated cycles of deprotection of the N-terminal amino group and coupling of the next N-protected amino acid.
Workflow for Incorporating this compound into a Peptide Sequence via Fmoc-SPPS
The incorporation of this compound requires its initial coupling to a suitable resin, followed by the standard SPPS cycles.
Experimental Protocol: Fmoc-SPPS using this compound
Materials:
-
Fmoc-protected amino acids
-
This compound hydrochloride
-
Solid-phase synthesis resin (e.g., Wang resin, 2-chlorotrityl chloride resin)
-
Coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)
-
Base (e.g., DIPEA, NMM)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
Procedure:
-
Resin Loading (Attaching the first amino acid):
-
Swell the chosen resin in DMF.
-
Activate the carboxylic acid of the first Fmoc-protected amino acid (which could be Fmoc-1-aminocyclobutane-1-carboxylic acid) using a suitable coupling agent and base.
-
React the activated amino acid with the resin. The choice of resin and loading conditions is critical to avoid side reactions like racemization. For subsequent steps, the target molecule, this compound, would be used after the removal of the Fmoc group from the preceding amino acid.
-
-
Fmoc Deprotection:
-
Wash the resin-bound peptide.
-
Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus.[3]
-
Wash the resin thoroughly to remove piperidine and the Fmoc adduct.
-
-
Coupling of this compound:
-
Dissolve this compound hydrochloride and a coupling agent (e.g., HBTU) in DMF.
-
Add a base (e.g., DIPEA) to neutralize the hydrochloride and activate the coupling agent.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Allow the coupling reaction to proceed for a specified time (typically 1-2 hours).
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Repeat Cycles:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
-
Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin.
-
Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, triisopropylsilane, and water) to cleave the peptide from the resin and remove the benzyl ester and other side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final peptide by mass spectrometry (MS) and analytical HPLC.
-
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
The Pharmacological Significance of the 1-Aminocyclobutane-1-carboxylic Acid Scaffold
The rigid cyclobutane core of 1-aminocyclobutane-1-carboxylic acid (ACBC) imparts unique conformational constraints on peptides and small molecules, which can lead to enhanced biological activity and selectivity. Two key areas where this scaffold has shown significant promise are in immunomodulation and as a modulator of the N-methyl-D-aspartate (NMDA) receptor.
Immunomodulatory Activity: Tuftsin Analogs
Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) that acts as an immunomodulator by stimulating the activity of macrophages and other phagocytic cells.[4] However, its therapeutic potential is limited by its short half-life due to enzymatic degradation. Incorporating ACBC derivatives into tuftsin analogs can enhance their stability and biological activity. The constrained nature of the cyclobutane ring can lock the peptide into a bioactive conformation, leading to improved receptor binding and increased resistance to proteolysis.[5][6]
The mechanism of action of tuftsin and its analogs involves binding to specific receptors on the surface of phagocytes, which triggers a signaling cascade leading to enhanced phagocytosis, chemotaxis, and the production of reactive oxygen species and cytokines.
Caption: Simplified signaling pathway of Tuftsin and its analogs in macrophages.
NMDA Receptor Modulation
The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a key role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.[7] 1-Aminocyclobutane-1-carboxylic acid (ACBC) has been identified as a partial agonist at the glycine co-agonist binding site on the NMDA receptor.[8] This means that while it can activate the receptor, it does so to a lesser extent than the full agonist, glycine. This property makes ACBC and its derivatives interesting candidates for the development of drugs that can modulate NMDA receptor activity without causing the severe side effects associated with full antagonists, such as psychotomimetic effects.[9] By fine-tuning the level of NMDA receptor activation, these compounds could offer a more nuanced therapeutic approach for conditions like schizophrenia and neurodegenerative diseases.[10]
Caption: Modulation of the NMDA receptor by 1-aminocyclobutane-1-carboxylic acid (ACBC).
Conclusion and Future Perspectives
This compound hydrochloride is a valuable and versatile building block for the synthesis of complex peptides and small molecules with therapeutic potential. Its utility in solid-phase peptide synthesis, coupled with the unique pharmacological properties conferred by the 1-aminocyclobutane-1-carboxylic acid scaffold, makes it a compound of significant interest to researchers in drug discovery. The ability to introduce conformational constraints and modulate biological targets such as the NMDA receptor and immune cell receptors opens up new avenues for the design of next-generation therapeutics with improved efficacy and safety profiles. As our understanding of the structure-activity relationships of constrained peptides and small molecules continues to grow, the importance of building blocks like this compound hydrochloride is set to increase, further empowering the development of innovative medicines.
References
- Whittemore, E. R., et al. (1997). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 40(24), 3890-3900.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
-
Tuftsin – Knowledge and References. Taylor & Francis. Available at: [Link]
- Davies, S. G., & Roberts, P. M. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1936-1946.
- Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. Google Patents.
- Mező, G., Szekerke, M., Sármay, G., & Gergely, J. (1990). Synthesis and functional studies of tuftsin analogs containing isopeptide bond. Peptides, 11(3), 405-415.
- Watkins, J. C., & Collingridge, G. L. (Eds.). (2006). The NMDA Receptor. Oxford University Press.
- Synthesis of aminocyclopentane carboxylic acids. Google Patents.
- Siemion, I. Z., & Kluczyk, A. (2017). Tuftsin-Properties and Analogs. Current protein & peptide science, 18(11), 1104-1114.
-
benzylaniline. Organic Syntheses. Available at: [Link]
-
A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc. Available at: [Link]
-
NMDA receptor antagonist. Wikipedia. Available at: [Link]
- Fridkin, M., et al. (1983). Tuftsin analogues: synthesis, structure-function relationships, and implications for specificity of tuftsin's bioactivity. Molecular and cellular biochemistry, 57(2), 147-161.
-
1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. Available at: [Link]
- Nishioka, K., Obeyesekere, N. U., & McMurray, J. S. (1995). Enhanced phagocytosis activity of cyclic analogs of tuftsin. Biochemical pharmacology, 49(5), 735-738.
-
The Role of NMDA Receptor Partial Antagonist, Carbamathione, as a Therapeutic Agent for Transient Global Ischemia. MDPI. Available at: [Link]
- The preparation method of amino-acid benzyl ester hydrochloride. Google Patents.
-
Novel NMDA Receptor Antagonists. University of Virginia School of Medicine. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. Available at: [Link]
-
Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health. Available at: [Link]
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- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Synthesis and functional studies of tuftsin analogs containing isopeptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced phagocytosis activity of cyclic analogs of tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.virginia.edu [med.virginia.edu]
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Methodological & Application
Introduction: The Value of Conformational Constraint in Peptide Drug Design
An Application Guide for the Amide Coupling of Benzyl 1-aminocyclobutane-1-carboxylate
In modern medicinal chemistry, the design of peptide-based therapeutics often requires the introduction of non-natural amino acids to overcome the inherent limitations of their natural counterparts, such as poor metabolic stability and conformational flexibility. This compound is a key building block in this arena. The cyclobutane ring imparts a significant degree of conformational rigidity to the peptide backbone, a strategy that can lock the molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its target.[1] The successful incorporation of this and similar strained cyclic amino acids into a growing peptide chain is therefore a critical step in the synthesis of novel therapeutics.[2][3]
This guide provides an in-depth analysis and detailed protocols for the effective amide bond formation using this compound. We will explore two robust, field-proven coupling methodologies, explaining the chemical rationale behind reagent selection and procedural steps to ensure reproducible, high-yield synthesis for researchers in drug development.
Pillar 1: Strategic Selection of a Coupling Reagent
The formation of an amide bond involves the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[4][5] While seemingly straightforward, the choice of coupling reagent is paramount for success, especially when dealing with sterically hindered or structurally unique amino acids like this compound. The primary challenges to overcome are slow reaction rates and potential epimerization at the chiral center of the coupling partner.[6]
Two major classes of reagents are dominant in modern synthesis: carbodiimides and uronium/aminium salts.[7]
-
Carbodiimides (e.g., EDC): N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC) is a versatile and cost-effective reagent. It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8] To mitigate side reactions, such as the formation of a stable N-acylurea, and to reduce the risk of racemization, EDC is almost always used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[9] HOBt traps the O-acylisourea to form an HOBt-active ester, which is more stable and reacts cleanly with the amine.[10] The water-solubility of EDC and its urea byproduct simplifies purification via aqueous work-up.[7]
-
Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more powerful and faster-acting than carbodiimide systems. HATU is based on the superior leaving group 7-aza-1-hydroxybenzotriazole (HOAt).[11] The pyridine nitrogen atom in the HOAt moiety is believed to provide anchimeric assistance during the aminolysis step, accelerating the reaction and leading to high coupling efficiencies, even with hindered substrates.[12] This makes HATU an excellent choice for challenging couplings where steric hindrance may be a factor.
Below, we provide detailed protocols for both an EDC/HOBt-mediated coupling and a HATU-mediated coupling, allowing researchers to choose the system best suited to their specific needs and substrate complexity.
Pillar 2: Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process monitoring to ensure reaction completion and robust purification steps.
Experimental Workflow Overview
The general workflow for the coupling reaction is outlined below. This process ensures all components are correctly prepared and combined, and that the reaction is monitored and purified effectively.
Caption: General workflow for amide bond formation.
Protocol 1: EDC/HOBt-Mediated Amide Coupling
This protocol is a reliable standard for many coupling reactions, balancing efficiency with cost-effectiveness.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Molarity (M) | Equivalents | Amount (for 1 mmol scale) |
| Carboxylic Acid | - | - | 1.0 | 1.0 mmol |
| This compound HCl | 241.71 | - | 1.1 | 1.1 mmol (266 mg) |
| EDC·HCl | 191.70 | - | 1.2 | 1.2 mmol (230 mg) |
| HOBt·H₂O | 153.14 | - | 1.2 | 1.2 mmol (184 mg) |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | - | 3.0 | 3.0 mmol (0.52 mL) |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | - | - | 10 mL |
Step-by-Step Methodology
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 equiv) and this compound hydrochloride salt (1.1 equiv) in anhydrous DMF (approx. 0.1 M).
-
Base Addition: Cool the solution to 0 °C in an ice-water bath. Add DIPEA (3.0 equiv) dropwise to neutralize the hydrochloride salt and provide the basic conditions necessary for the coupling. Stir for 10-15 minutes.
-
Activation: To the stirring solution, add HOBt·H₂O (1.2 equiv) followed by EDC·HCl (1.2 equiv) in one portion.[13]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (to help remove DMF), saturated aqueous NaHCO₃, water, and finally, brine.[14]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Protocol 2: High-Efficiency HATU-Mediated Amide Coupling
This protocol is recommended for sterically demanding substrates or when faster reaction times are desired.
HATU Coupling Mechanism
The efficiency of HATU stems from its ability to rapidly generate a highly reactive OAt-active ester, which is then readily attacked by the amine.[15] The pyridine nitrogen in the HOAt leaving group facilitates the final aminolysis step.[12]
Caption: Simplified mechanism of HATU-mediated coupling.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Molarity (M) | Equivalents | Amount (for 1 mmol scale) |
| Carboxylic Acid | - | - | 1.0 | 1.0 mmol |
| This compound HCl | 241.71 | - | 1.1 | 1.1 mmol (266 mg) |
| HATU | 380.23 | - | 1.1 | 1.1 mmol (418 mg) |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | - | 3.0 | 3.0 mmol (0.52 mL) |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | - | - | 10 mL |
Step-by-Step Methodology
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (approx. 0.2 M).
-
Activation & Base Addition: Add DIPEA (2.0 equiv) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.[16][17]
-
Amine Addition: In a separate vial, dissolve this compound hydrochloride salt (1.1 equiv) in a small amount of DMF and add DIPEA (1.0 equiv) to liberate the free amine.
-
Coupling: Add the free amine solution from step 3 to the activated carboxylic acid mixture (from step 2).
-
Reaction: Stir the reaction at room temperature for 2-6 hours. The reaction is typically much faster than EDC/HOBt couplings.
-
Monitoring: Monitor the reaction progress closely by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1 (steps 6 and 7). The tetramethylurea byproduct from HATU is water-soluble and will be removed during the aqueous washes.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Reaction Stalled | 1. Insufficient activation. 2. Steric hindrance. 3. Reagents degraded. | 1. Switch to HATU if using EDC/HOBt. 2. Slightly increase temperature (e.g., to 40 °C). 3. Use fresh, anhydrous solvents and new reagents. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up. 3. Side reactions. | 1. Extend reaction time. 2. Use care during aqueous extractions; perform back-extractions if necessary. 3. Ensure reaction is at 0 °C during addition of coupling reagents. |
| Multiple Spots on TLC | 1. N-acylurea formation (EDC). 2. Unreacted starting materials. 3. Epimerization. | 1. Ensure HOBt is used with EDC. 2. Optimize stoichiometry; ensure amine is not limiting. 3. Use a less hindered base or a more efficient reagent like HATU.[10] |
| Difficulty Removing DIPEA | High boiling point of DIPEA. | Perform an acidic wash during work-up (e.g., with 1M HCl or 5% citric acid), provided the product is stable to acid.[14] |
Conclusion
The successful coupling of this compound is readily achievable with standard peptide coupling reagents. For routine synthesis, the EDC/HOBt method offers a reliable and economical pathway. For more challenging couplings where steric hindrance is a concern or faster reaction times are critical, HATU is a superior reagent that consistently delivers high yields. By understanding the mechanisms behind these reagents and following validated, well-controlled protocols, researchers can confidently incorporate this valuable constrained amino acid into their peptide-based drug candidates, paving the way for the development of next-generation therapeutics.
References
-
Aapptec Peptides. Coupling Reagents. Available from: [Link]
- Google Patents. Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. CN103864635A.
-
Gilon, C., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Available from: [Link]
-
Wikipedia. HATU. Available from: [Link]
-
Singh, Y., et al. (2010). Synthesis of Chiral Cyclobutane Containing C3-Symmetric Peptide Dendrimers. Organic Letters. Available from: [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available from: [Link]
-
PubMed. (2010). Synthesis of chiral cyclobutane containing C3-symmetric peptide dendrimers. Available from: [Link]
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Available from: [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]
-
ARKIVOC. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Available from: [Link]
-
Baran Lab. Cyclobutanes in Organic Synthesis. Available from: [Link]
-
ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Available from: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available from: [Link]
- Google Patents. Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. US4367344A.
-
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]
-
NIH National Center for Biotechnology Information. (2011). A one-pot preparation of N-2-mercaptobenzoyl-amino amides. Available from: [Link]
- Google Patents. Synthesis of aminocyclopentane carboxylic acids. WO2008138621A2.
-
Organic Chemistry Portal. Cyclobutane synthesis. Available from: [Link]
-
Peptide Synthesis Tools. Buy Reagents for Coupling | Research Chemicals. Available from: [Link]
-
Auburn University Electronic Theses and Dissertations. (2023). Synthesis of Cyclobutane-Containing Natural Products.... Available from: [Link]
-
Luxembourg Bio Technologies. (2009). Amide bond formation: beyond the myth of coupling reagents. Available from: [Link]
-
Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Available from: [Link]
-
Reddit. (2022). EDC-HOBt Amide coupling workup help. Available from: [Link]
-
European Journal of Organic Chemistry. (2010). Versatile Access to 2-Aminocyclobutene-1-carboxylic Acid Derivatives and Their Incorporation into Small Peptides. Available from: [Link]
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solid-phase peptide synthesis with Benzyl 1-aminocyclobutane-1-carboxylate
An Application Guide to Solid-Phase Peptide Synthesis (SPPS) with Benzyl 1-aminocyclobutane-1-carboxylate Derivatives
Authored by: A Senior Application Scientist
Introduction: Engineering Peptides with Conformational Rigidity
The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery, offering a route to novel therapeutics with enhanced stability, potency, and receptor selectivity.[1][2][3][4] Among the vast array of UAAs, conformationally constrained residues, such as 1-aminocyclobutane-1-carboxylic acid (Ac4c), are of particular interest.[5] The rigid cyclobutane ring structure imparts a significant conformational constraint on the peptide backbone, making the Ac4c residue an effective inducer of β-turns and helical structures.[6] This pre-organization of the peptide structure can lead to enhanced binding affinity for biological targets and increased resistance to enzymatic degradation.[2][7]
This technical guide provides a comprehensive overview and detailed protocols for the incorporation of the 1-aminocyclobutane-1-carboxylic acid residue into peptides via automated or manual solid-phase peptide synthesis (SPPS). While the topic specifies "this compound," it is crucial to understand its role in the context of SPPS. This compound, where the carboxylic acid is protected as a benzyl ester, is a valuable synthetic precursor. However, for direct use in standard Fmoc-based SPPS, the amino acid must possess a free carboxylic acid to enable coupling to the resin-bound amine and a temporary protecting group on the α-amino group, typically the 9-fluorenylmethoxycarbonyl (Fmoc) group.
Therefore, this guide will focus on the practical application of Fmoc-1-aminocyclobutane-1-carboxylic acid (Fmoc-Ac4c-OH) in SPPS, with the understanding that this compound serves as a potential starting material for its synthesis. We will delve into the nuances of coupling this sterically hindered amino acid, cleavage strategies, and analytical characterization of the final peptide.
Key Reagents and Structures
A successful synthesis campaign begins with high-quality reagents. Below are the key structures and a list of typical materials required.
Core Chemical Structures
Caption: Key molecules in the synthesis workflow.
PART 1: The Strategic Heart of SPPS - The Fmoc/tBu Approach
Solid-phase peptide synthesis, a revolutionary method developed by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin).[8][9] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[10]
The most prevalent strategy in modern SPPS is the Fmoc/tBu (tert-butyl) approach.[8] This method relies on two key principles of orthogonality:
-
Temporary Nα-Protection: The α-amino group of the incoming amino acid is protected with the base-labile Fmoc group.[11]
-
Permanent Side-Chain Protection: Reactive amino acid side chains are protected with acid-labile groups, most commonly tert-butyl (tBu) derivatives.[12]
The synthesis cycle involves the deprotection of the N-terminal Fmoc group with a mild base (e.g., piperidine), followed by the coupling of the next Fmoc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled.[10]
The SPPS Workflow Diagram
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.
PART 2: Experimental Protocols
Protocol 1: Coupling of Sterically Hindered Fmoc-Ac4c-OH
The α,α-disubstituted nature of 1-aminocyclobutane-1-carboxylic acid presents significant steric hindrance, which can lead to slow and incomplete coupling reactions using standard carbodiimide reagents like DIC.[2][13] To overcome this challenge, more potent coupling reagents and optimized conditions are required.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Ac4c-OH (3-5 equivalents relative to resin loading)
-
Coupling Reagent (e.g., HATU, HBTU, COMU) (3-5 equivalents)
-
Base: N,N-Diisopropylethylamine (DIEA) or Collidine (6-10 equivalents)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Resin Preparation: Following Nα-Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and finally DMF (3x) to ensure a neutral, anhydrous environment.
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Ac4c-OH and the coupling reagent (e.g., HATU) in DMF. Add the base (DIEA) to the solution and allow it to pre-activate for 1-2 minutes. The solution will typically change color.
-
Coupling Reaction: Add the activation solution to the reaction vessel containing the washed resin.
-
Agitation: Agitate the mixture using a shaker or nitrogen bubbling at room temperature.
-
Reaction Time: Due to steric hindrance, extend the coupling time significantly compared to standard amino acids. A minimum of 2-4 hours is recommended. For particularly difficult sequences, overnight coupling may be necessary.[14]
-
Monitoring the Coupling: Perform a Kaiser test or other colorimetric test on a small sample of resin beads to check for the presence of free primary amines. A negative result (e.g., yellow beads in the Kaiser test) indicates a complete reaction.
-
Double Coupling (if necessary): If the Kaiser test is positive, indicating incomplete coupling, filter the resin, wash with DMF, and repeat steps 2-5 (a "double couple") to drive the reaction to completion.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts before proceeding to the next deprotection step.
Table 1: Recommended Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Full Name | Key Advantages |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High efficiency for sterically hindered couplings, low racemization.[15] |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | A well-established and effective reagent, though slightly less potent than HATU for severe hindrance. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Offers safety benefits (non-explosive byproducts) with efficacy comparable to HATU, excellent for microwave-assisted SPPS.[15] |
| TFFH | Tetramethylfluoroformamidinium hexafluorophosphate | Generates amino acid fluorides in situ, which are highly reactive and effective for coupling α,α-disubstituted amino acids.[15] |
Protocol 2: Peptide Cleavage and Side-Chain Deprotection
The final step of SPPS is the cleavage of the peptide from the resin support and the simultaneous removal of all side-chain protecting groups. This is typically achieved with a strong acid, most commonly Trifluoroacetic Acid (TFA).[16] During this process, reactive cationic species (e.g., tert-butyl cations) are generated, which can cause unwanted side reactions with sensitive amino acid residues like Tryptophan, Methionine, or Cysteine. To prevent this, a "cleavage cocktail" containing TFA and various scavengers is used.[17]
Step-by-Step Procedure:
-
Resin Preparation: After the final Nα-Fmoc deprotection, wash the peptide-resin extensively with DCM (5-7x) to remove residual DMF and to shrink the resin beads. Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare Cleavage Cocktail: In a fume hood, prepare the appropriate cleavage cocktail immediately before use. The choice of scavengers is dictated by the peptide sequence (see Table 2).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in the reaction vessel (typically 10 mL per gram of resin).[18]
-
Incubation: Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours. The optimal time depends on the stability of the protecting groups.[18]
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate containing the cleaved peptide into a cold (0 °C) solution of methyl tert-butyl ether (MTBE) or diethyl ether. A 10-fold volume excess of ether is recommended. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold ether two more times to remove residual scavengers and organic byproducts.
-
Drying: After the final wash, dry the crude peptide pellet under vacuum to yield a fluffy white powder.
Table 2: Common TFA Cleavage Cocktails
| Reagent Name | Composition (v/v/w) | Target Residues / Application Notes |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides containing multiple sensitive residues like Arg, Cys, Trp, Met.[16] |
| Reagent B | TFA / Phenol / Water / TIPS (88:5:5:2) | Good for peptides with Trp, Arg, His. Triisopropylsilane (TIPS) is a less odorous scavenger.[16][19] |
| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / DMS / Ammonium Iodide (81:5:5:2.5:3:2:1.5) | Specifically designed to prevent and reverse oxidation of Methionine residues.[19][20] |
| TFA / TIPS / H₂O | (95:2.5:2.5) | A standard, simple cocktail for peptides lacking highly sensitive residues like Cys, Met, or Trp. |
Abbreviations: EDT (1,2-Ethanedithiol), TIPS (Triisopropylsilane), DMS (Dimethyl Sulfide).
PART 3: Purification and Analysis
Following cleavage, the crude peptide must be purified and its identity confirmed.
-
Purification: The primary method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . The crude peptide is dissolved in an aqueous solvent and loaded onto a C18 column. A gradient of increasing organic solvent (typically acetonitrile) is used to elute the peptides based on their hydrophobicity, separating the target peptide from deletion sequences and other impurities.
-
Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC. The identity of the purified peptide is confirmed by Mass Spectrometry (MS) , such as MALDI-TOF or ESI-MS, which provides an accurate molecular weight that can be matched to the calculated theoretical mass of the desired peptide.
Conclusion and Expert Recommendations
The successful incorporation of this compound derivatives into synthetic peptides is a highly achievable goal that opens the door to novel peptidomimetics with defined structural properties. The key to success lies in recognizing the steric challenge posed by this α,α-disubstituted amino acid and adapting the SPPS protocol accordingly. The use of high-potency coupling reagents like HATU or COMU, coupled with extended reaction times and careful monitoring, is paramount. Furthermore, a well-chosen cleavage cocktail tailored to the specific peptide sequence will ensure the integrity of the final product. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently leverage the unique conformational benefits of the Ac4c residue to advance their drug discovery and development programs.
References
-
Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link][11]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link][12]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link][10]
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link][8]
-
Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from [Link][9]
-
AAPPTec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link][19]
-
PMC - PubMed Central. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link][1]
-
PubMed. (n.d.). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Retrieved from [Link][6]
-
ACS Publications. (n.d.). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Retrieved from [Link][7]
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link][16]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link][13]
-
Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link][21]
-
Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link][14]
-
ACS Publications. (n.d.). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B. Retrieved from [Link][3]
-
ResearchGate. (2025, August 5). Aminoacids of the cyclobutane series. Retrieved from [Link][5]
-
PubMed - NIH. (n.d.). A cleavage cocktail for methionine-containing peptides. Retrieved from [Link][20]
-
AAPPTec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link][22]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link][18]
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Solution-Phase Synthesis of Peptides with Ac4c: A Detailed Guide for Researchers
<
Introduction: The Significance of Conformational Constraints in Peptide Design
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for modulating their structure and, consequently, their biological activity. Among these, 1-aminocyclobutane-1-carboxylic acid (Ac4c) has emerged as a particularly valuable building block. Its rigid cyclobutyl ring imposes significant conformational constraints on the peptide backbone, effectively inducing β-turn and helical structures.[1] This ability to pre-organize peptide conformation is highly desirable in drug discovery, as it can lead to enhanced receptor binding affinity, increased metabolic stability, and improved pharmacokinetic profiles.
This application note provides a comprehensive guide to the solution-phase synthesis of peptides containing Ac4c. While solid-phase peptide synthesis (SPPS) is a widely used technique, solution-phase synthesis offers distinct advantages for certain applications, particularly for the synthesis of shorter peptides, complex or modified peptides that may be challenging to assemble on a solid support, and for process scale-up where purification can be more manageable.[2][3] We will delve into the intricacies of protecting group strategies, coupling methodologies, and purification techniques, providing researchers with the foundational knowledge and practical protocols to successfully incorporate Ac4c into their peptide candidates.
The Unique Chemistry of Ac4c: Opportunities and Challenges
The structure of Ac4c, a Cα,α-disubstituted glycine analog, is the source of both its utility and the challenges associated with its incorporation into peptides. The cyclobutyl moiety sterically hinders the α-carbon, which can influence reaction kinetics and necessitates careful selection of coupling reagents to achieve high yields. Furthermore, the N-Cα-C' bond angle in Ac4c is significantly expanded from the standard tetrahedral geometry, a key factor in its ability to induce specific secondary structures.[1]
Caption: Chemical structure of 1-aminocyclobutane-1-carboxylic acid (Ac4c).
Understanding these structural nuances is critical for developing effective synthetic strategies. The primary challenges in the solution-phase synthesis of Ac4c-containing peptides include:
-
Steric Hindrance: The bulky cyclobutyl group can slow down coupling reactions.
-
Aggregation: Peptides with a high content of hydrophobic residues, including Ac4c, can be prone to aggregation, complicating synthesis and purification.[4][5]
-
Protecting Group Strategy: The choice of N-terminal and C-terminal protecting groups is crucial to prevent unwanted side reactions and ensure seamless deprotection steps.[6][7]
Strategic Planning: Protecting Groups and Coupling Reagents
A well-defined strategy for protecting the reactive functional groups of amino acids is fundamental to successful peptide synthesis.[3][8] This involves the temporary blockage of the α-amino group and the α-carboxyl group to ensure that peptide bond formation occurs specifically and in the desired sequence.[6][8][9]
Protecting Group Selection
For the α-amino group of Ac4c, the most commonly used protecting groups are tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).[10][6]
-
Boc Group: This group is stable under a wide range of conditions but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA).[7]
-
Fmoc Group: The Fmoc group is base-labile and can be removed under mild conditions using a secondary amine, typically piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7]
The choice between Boc and Fmoc will depend on the overall synthetic strategy and the compatibility with other protecting groups used for the side chains of other amino acids in the peptide sequence.
For the C-terminal carboxyl group, simple alkyl esters, such as methyl (OMe) or ethyl (OEt) esters, are commonly employed. These are generally stable throughout the synthesis and can be cleaved under basic conditions (saponification) at the final step.
Coupling Reagents: Driving the Peptide Bond Formation
The formation of the amide bond between two amino acids requires the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of the other.[11] Several classes of coupling reagents are available, each with its own advantages and applications.[12]
| Coupling Reagent Class | Examples | Key Characteristics & Recommendations |
| Carbodiimides | DCC, DIC, EDC | Effective and widely used. DCC can lead to the formation of an insoluble dicyclohexylurea byproduct, which can be advantageous for purification in solution-phase synthesis. DIC is often preferred in solid-phase synthesis as its urea byproduct is more soluble.[13] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly efficient reagents that promote rapid coupling with minimal racemization.[12] However, BOP is toxic and should be handled with care.[12] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | These are among the most popular and effective coupling reagents, known for fast reaction times and low levels of racemization, especially when used with an additive like HOBt or HOAt.[12][13] HATU is particularly effective for sterically hindered couplings. |
For the synthesis of Ac4c-containing peptides, where steric hindrance can be a factor, the use of highly efficient aminium/uronium salt reagents like HBTU or HATU in combination with an additive is often recommended.
Detailed Protocol: Solution-Phase Synthesis of a Dipeptide containing Ac4c
This section provides a step-by-step protocol for the synthesis of a model dipeptide, for example, Boc-Ac4c-Ala-OMe. This protocol can be adapted for the synthesis of other Ac4c-containing peptides.
Materials and Reagents
-
Boc-Ac4c-OH
-
H-Ala-OMe·HCl (Alanine methyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Experimental Workflow
Sources
- 1. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 6. biosynth.com [biosynth.com]
- 7. creative-peptides.com [creative-peptides.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. peptide.com [peptide.com]
- 10. youtube.com [youtube.com]
- 11. people.uniurb.it [people.uniurb.it]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 1-aminocyclobutane-1-carboxylate
Welcome to the technical support center for the synthesis of Benzyl 1-aminocyclobutane-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this multi-step synthesis. Our approach is grounded in mechanistic principles to help you not only solve problems but also understand their root causes.
Overview of the Synthetic Pathway
The synthesis of this compound is typically accomplished in two to three main stages, starting from cyclobutanone. The two most common routes for the formation of the core α-amino acid structure are the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways converge to produce 1-aminocyclobutane-1-carboxylic acid, which is then esterified to yield the final product.
Caption: Common byproduct formation pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Hydrolysis (Amide byproduct) | Insufficiently harsh conditions. | Increase acid/base concentration, temperature, and/or reaction time. |
| Product Degradation | Conditions are too harsh, potential ring strain issues. | Monitor the reaction progress carefully (e.g., by TLC or LC-MS) and stop when the starting material is consumed. Use the minimum necessary temperature and reaction time. |
| Difficulty in Product Isolation | The amino acid is highly soluble in water. | Use ion-exchange chromatography for purification. Isolate as a hydrochloride salt to facilitate precipitation. |
Part 4: Benzyl Esterification
The final step is the esterification of 1-aminocyclobutane-1-carboxylic acid to yield this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the benzyl esterification of an amino acid, and what are their pros and cons?
A1: Two common methods are:
-
Fischer Esterification: Reacting the amino acid with benzyl alcohol in the presence of a strong acid catalyst (e.g., HCl, H₂SO₄, or TsOH). This is an equilibrium process, and water must be removed to drive it to completion.
-
Alkylation with a Benzyl Halide: Reacting the carboxylate salt of the amino acid (formed with a base like NaHCO₃ or Et₃N) with benzyl bromide or benzyl chloride. [1]This method is generally not an equilibrium reaction but can have its own set of side reactions.
Q2: When using benzyl bromide for esterification, I notice the formation of dibenzyl ether. How can I prevent this?
A2: Dibenzyl ether can form from the reaction of benzyl bromide with any residual water or hydroxide ions under basic conditions. To minimize this:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.
-
Control Stoichiometry: Use a precise amount of base, just enough to deprotonate the carboxylic acid. An excess of a strong base can promote side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Fischer Esterification | Equilibrium not shifted towards the product. | Use a large excess of benzyl alcohol. Remove water using a Dean-Stark trap. |
| Formation of Dibenzyl Ether | Reaction of benzyl bromide with water/hydroxide. | Use anhydrous conditions. Avoid a large excess of strong base. |
| N-Benzylation | The amino group reacts with the benzyl halide. | Protect the amino group (e.g., as a Boc-carbamate) before esterification, followed by deprotection. [2] |
| Product Purification Difficulties | Unreacted starting materials and byproducts. | Use column chromatography on silica gel for purification. The product can also be purified by recrystallization or distillation under high vacuum. |
Experimental Protocols
Protocol 1: Strecker Synthesis of 1-Aminocyclobutane-1-carbonitrile
-
To a solution of ammonium chloride in aqueous ammonia, add potassium cyanide.
-
Cool the mixture in an ice bath and add cyclobutanone dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC or GC).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aminonitrile.
Protocol 2: Acidic Hydrolysis of 1-Aminocyclobutane-1-carbonitrile
-
Add the crude aminonitrile to concentrated hydrochloric acid.
-
Heat the mixture under reflux for several hours until the reaction is complete (monitor by TLC, watching for the disappearance of the starting material and the intermediate amide).
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude amino acid hydrochloride.
-
The crude product can be purified by recrystallization or by using ion-exchange chromatography.
Protocol 3: Benzyl Esterification using Benzyl Bromide
-
Suspend 1-aminocyclobutane-1-carboxylic acid in a suitable solvent (e.g., DMF or acetonitrile).
-
Add a base (e.g., potassium carbonate or triethylamine) to form the carboxylate salt.
-
Add benzyl bromide dropwise and heat the reaction mixture until the starting material is consumed (monitor by TLC).
-
After cooling, filter off any inorganic salts and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel.
References
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
- Organic Syntheses Procedure, Coll. Vol. 1, p.48 (1941); Vol. 3, p.88 (1923).
- Bucherer, H. T.; Steiner, W. (1934). Über die Bildung von Hydantoinen aus Aldehyden und Ketonen. Journal für Praktische Chemie, 140(1), 291–316.
- Yadav, J. S., Reddy, B. V. S., & Kumar, G. M. (2001). A facile synthesis of benzyl-α,β-unsaturated carboxylic esters. Arkivoc, 2001(10), 54-57.
- Organic Syntheses Procedure, Coll. Vol. 3, p.733 (1955); Vol. 29, p.93 (1949).
-
MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]
- Organic Syntheses Procedure, Coll. Vol. 4, p.288 (1963); Vol. 35, p.39 (1955).
-
Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]
- Organic Syntheses Procedure, Coll. Vol. 100, p. 1 (2023).
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Molecules. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
European Patent Office. (2021). PRODUCTION METHOD FOR 1 AMINO CYCLOPROPANE CARBOXYLIC ACID NONHYDRATE - EP 3636630 B1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link]
-
Journal of Chemical Education. (1975). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
-
Wikipedia. (2023). Ring strain. Retrieved from [Link]
- Google Patents. (n.d.). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
-
PubChem. (n.d.). 1-Aminocyclobutanecarboxylic acid. Retrieved from [Link]
-
YouTube. (2016). A Brief Introduction to Ring Strain. Retrieved from [Link]
- Google Patents. (n.d.). Process for the continuous preparation of benzyl alcohol.
-
MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from [Link]
-
Molecules. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 4.2: Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). benzylaniline. Retrieved from [Link]
-
SlideShare. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
Sources
Technical Support Center: Purification of Benzyl 1-aminocyclobutane-1-carboxylate Derivatives
Welcome to the dedicated technical support center for the purification of Benzyl 1-aminocyclobutane-1-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining these valuable synthetic intermediates in high purity.
Introduction
This compound derivatives are crucial building blocks in medicinal chemistry and drug discovery. Their successful synthesis is critically dependent on effective purification. This guide addresses common challenges encountered during the purification of these compounds, providing a framework for logical troubleshooting and process optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound derivatives?
A1: The primary impurities typically stem from the starting materials and side reactions. These include:
-
Unreacted 1-aminocyclobutane-1-carboxylic acid: Due to incomplete esterification.
-
Excess Benzyl Alcohol: Often used in excess to drive the esterification reaction.
-
Di-benzylated products: Formation of N-benzyl derivatives under certain conditions.
-
Side products from the esterification reaction: Such as the formation of dibenzyl ether from the self-condensation of benzyl alcohol, especially under harsh acidic conditions.[1]
-
Residual Acid Catalyst: Commonly p-toluenesulfonic acid (TsOH) or sulfuric acid used in Fischer-Speier esterification.[2]
Q2: My final product is an oil and won't crystallize. What should I do?
A2: The oily nature of the product is a strong indicator of residual impurities. The first step is to ensure all solvents have been removed under a high vacuum. If it remains an oil, further purification via silica gel column chromatography is highly recommended. After purification, attempting crystallization from a different solvent system, such as diethyl ether/hexane, can be effective.
Q3: How can I best remove the p-toluenesulfonic acid (TsOH) catalyst during work-up?
A3: The most effective method is a basic aqueous wash. After the reaction, the mixture is typically dissolved in an organic solvent (like ethyl acetate) and washed with a saturated sodium bicarbonate solution. The acidic TsOH will react to form a water-soluble salt, which is partitioned into the aqueous layer.[3]
Q4: Is the benzyl ester group stable to acidic and basic conditions?
A4: Benzyl esters are generally stable under mildly acidic conditions.[4] However, they are susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures. During work-up, it is advisable to use mild bases like sodium bicarbonate for neutralization and to avoid prolonged exposure to strong acids.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the purification of this compound derivatives.
Problem 1: Low Yield After Aqueous Work-up
-
Potential Cause 1: Product Partitioning into the Aqueous Layer.
-
Explanation: The protonated amine of the product can exhibit some water solubility, especially if the aqueous phase becomes too acidic.
-
Solution: Ensure the pH of the aqueous layer is neutral or slightly basic (pH 7-8) before extraction. This can be achieved by carefully adding a saturated solution of sodium bicarbonate.[3] Back-extraction of the aqueous layer with a fresh portion of organic solvent can help recover any dissolved product.
-
-
Potential Cause 2: Hydrolysis of the Ester during Work-up.
-
Explanation: Prolonged contact with a strongly basic aqueous solution can lead to the saponification of the benzyl ester.
-
Solution: Use a mild base like sodium bicarbonate for neutralization and minimize the time the organic phase is in contact with the aqueous base. Perform washes efficiently and proceed to the drying and solvent removal steps promptly.
-
Problem 2: Product Contaminated with Starting Material (1-aminocyclobutane-1-carboxylic acid)
-
Purification Method: Acid-Base Extraction.
-
Explanation: The unreacted amino acid is amphoteric and can be separated from the ester by leveraging its solubility in aqueous acid.
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 0.5 N HCl). The unreacted amino acid will be protonated and move into the aqueous phase.[5]
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
-
Problem 3: Persistent Benzyl Alcohol Impurity
-
Purification Method 1: Column Chromatography.
-
Explanation: Benzyl alcohol is more polar than the target benzyl ester and can be effectively separated by silica gel chromatography.
-
Typical Conditions:
Parameter Recommendation Stationary Phase Silica Gel (230-400 mesh) | Mobile Phase | A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing) is a good starting point. |
-
-
Purification Method 2: Distillation (for larger scales).
-
Explanation: If the product is thermally stable, fractional vacuum distillation can be employed to remove the more volatile benzyl alcohol.[7]
-
Problem 4: Formation of the Tosylate Salt and Purification by Recrystallization
-
Scenario: In syntheses using p-toluenesulfonic acid as a catalyst, the product is often isolated as its tosylate salt.[8]
-
Explanation: The tosylate salt is typically a crystalline solid, which allows for purification by recrystallization. This is a highly effective method for achieving high purity.
-
Recrystallization Protocol:
-
Solvent Selection: A common solvent system is a mixture of a solvent in which the salt is soluble at high temperatures and sparingly soluble at low temperatures (e.g., ethanol, isopropanol) and an anti-solvent in which it is poorly soluble (e.g., diethyl ether, hexane).[9]
-
Procedure: Dissolve the crude tosylate salt in a minimal amount of the hot primary solvent. Slowly add the anti-solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.[8]
-
Experimental Workflow Diagrams
Decision Tree for Purification Strategy
Caption: Decision tree for selecting the appropriate purification method.
General Purification Workflow for the Free Base
Caption: Standard purification workflow for the free base form.
References
-
Organic Syntheses. (n.d.). ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. Coll. Vol. 10, p.421 (2004); Vol. 79, p.159 (2002). Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Organic Syntheses. (n.d.). BENZYL ISOPROPOXYMETHYL CARBAMATE - AN AMINOMETHYLATING REAGENT FOR MANNICH REACTIONS OF TITANIUM ENOLATES. Coll. Vol. 10, p.97 (2004); Vol. 77, p.122 (2000). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Coll. Vol. 7, p.93 (1990); Vol. 63, p.183 (1985). Retrieved from [Link]
- Chen, Y., Wang, W., Qin, H., Liu, R., & Zhang, Q. (2023). A rapid benzylation of carboxylic acids was achieved under vacuum conditions in 30 minutes assisted by a rotary evaporator using p-toluenesulfonic acid as a catalyst without a solvent. ChemistrySelect, 8, e202304145.
- Tummatorn, J., Albiniak, P. A., & Dudley, G. B. (2007). Triethylamine mediates esterification reactions between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids. The Journal of Organic Chemistry, 72(23), 8962–8964.
-
Di Mola, A., et al. (2012). General method to prepare amino acids benzyl esters and to isolate them as hydrochlorides. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Coll. Vol. 7, p.427 (1990); Vol. 60, p.88 (1981). Retrieved from [Link]
- US Patent US20030233008A1. (2003).
- Varma, R. S., & Naicker, K. P. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc, 2001(10), 54-57.
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]
-
Quora. (2022). Is a carboxylic acid more stable in an acidic medium than a basic medium? Retrieved from [Link]
- Fischer, E. (1906). Esterification of Carboxylic Acids. Berichte der deutschen chemischen Gesellschaft, 39(4), 3881-3932.
-
Organic Syntheses. (n.d.). 3-chlorocyclobutanecarboxylic acid. Coll. Vol. 6, p.276 (1988); Vol. 55, p.27 (1976). Retrieved from [Link]
- Chacko, K. K., & Zand, R. (1975). 1-Aminocyclobutane-1-carboxylic acid hydrochloride monohydrate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(3), 923-925.
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. Organic Syntheses Procedure [orgsyn.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
stability issues of Benzyl 1-aminocyclobutane-1-carboxylate in solution
Welcome to the technical support center for Benzyl 1-aminocyclobutane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this unique amino acid derivative in solution. As a non-proteinogenic amino acid containing a strained cyclobutane ring and a labile benzyl ester, understanding its stability profile is critical for successful experimental outcomes.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, mitigate, and resolve stability issues.
Understanding the Molecule: Key Structural Features and Inherent Instabilities
This compound possesses three key structural features that dictate its stability in solution:
-
Benzyl Ester: This functional group is susceptible to cleavage under both acidic and basic conditions (hydrolysis) and through catalytic hydrogenolysis.[1] The stability of benzyl esters is highly dependent on the pH of the solution.
-
Primary Amine: The amino group can act as a nucleophile and may influence the local pH. It can also be a site for unwanted side reactions.
-
Cyclobutane Ring: The cyclobutane ring possesses significant angle strain, which can influence the reactivity of the molecule.[2][3] While generally stable, this strain can be a factor in certain chemical transformations.
The interplay of these functional groups can lead to complex degradation pathways. This guide will help you navigate these potential challenges.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the concentration of this compound in my aqueous buffer over time. What could be the cause?
A1: The most likely cause is the hydrolysis of the benzyl ester. This can be catalyzed by either acidic or basic conditions in your buffer. The rate of hydrolysis is pH-dependent.[4] At neutral pH, the rate may be slow, but it will be significantly accelerated at pH values below 5 or above 8. Another possibility, though less common in simple aqueous buffers, is enzymatic degradation if your solution is not sterile.
Q2: Can I use standard acid/base solutions to adjust the pH of my solution containing this compound?
A2: Caution is advised. Strong acids or bases can rapidly hydrolyze the benzyl ester. If pH adjustment is necessary, use a well-buffered system and add acid or base dropwise with vigorous stirring to avoid localized pH extremes. It is recommended to perform a small-scale stability test at your target pH before proceeding with your main experiment.
Q3: Is it safe to store solutions of this compound at room temperature?
A3: For short-term storage (a few hours), storage at room temperature in a neutral, sterile buffer may be acceptable. However, for long-term storage, it is highly recommended to store solutions at 2-8°C or frozen at -20°C or -80°C to minimize hydrolytic degradation. The stability will also depend on the solvent.
Q4: I am using this compound in a reaction that involves a palladium catalyst and a hydrogen source. Will this affect its stability?
A4: Absolutely. The benzyl ester group is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd/C).[5] If your reaction conditions involve a palladium catalyst and a hydrogen source, you should expect the debenzylation of your molecule to yield 1-aminocyclobutane-1-carboxylic acid. If the benzyl ester is a protecting group that you intend to remove, this is the desired outcome. However, if you need the benzyl ester to remain intact, you must avoid these conditions.
Q5: What are the primary degradation products I should look for?
A5: The primary degradation products from hydrolysis are 1-aminocyclobutane-1-carboxylic acid and benzyl alcohol.[6] Under hydrogenolysis conditions, the main products will be 1-aminocyclobutane-1-carboxylic acid and toluene.
Troubleshooting Guides
This section provides structured approaches to diagnose and solve common stability problems.
Issue 1: Unexpected Loss of Starting Material in Solution
Symptoms:
-
Decreased peak area of the starting material in HPLC analysis over time.
-
Appearance of new, more polar peaks in the chromatogram.
-
Inconsistent results in bioassays or chemical reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of starting material.
Issue 2: Formation of Insoluble Precipitates
Symptoms:
-
Visible cloudiness or solid particles in the solution.
-
Difficulty in dissolving the compound completely.
Troubleshooting Steps:
-
Verify the Precipitate's Identity:
-
Isolate the precipitate by centrifugation.
-
Wash with a solvent in which the starting material is soluble but the suspected degradant is not (e.g., a non-polar organic solvent to remove residual starting material if the degradant is the zwitterionic amino acid).
-
Analyze the precipitate by techniques such as NMR, IR, or MS. The free amino acid, 1-aminocyclobutane-1-carboxylic acid, has lower solubility in many organic solvents compared to its benzyl ester.
-
-
Assess Solvent and Concentration:
-
The solubility of this compound can be limited in purely aqueous solutions. Consider using a co-solvent such as DMSO, DMF, or ethanol.
-
Ensure you are not exceeding the solubility limit at the given temperature.
-
-
Consider pH-Dependent Solubility:
-
At its isoelectric point, the free amino acid degradation product will have minimal solubility. If your solution's pH is drifting, this could cause the degradant to precipitate.
-
Experimental Protocols
Protocol 1: Rapid HPLC-Based Stability Assessment
This protocol allows for a quick evaluation of the compound's stability under your specific experimental conditions.
Objective: To determine the rate of degradation of this compound in a given solution.
Materials:
-
This compound
-
Your buffer or solvent of interest
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., Acetonitrile:Water with 0.1% TFA)
-
Reference standards (if available): 1-aminocyclobutane-1-carboxylic acid and benzyl alcohol.
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile or DMSO).
-
Dilute the stock solution to a final concentration of ~1 mg/mL in your test buffer/solvent.
-
Immediately inject a sample (t=0) into the HPLC to get an initial peak area for the parent compound.
-
Incubate the solution under your experimental conditions (e.g., 37°C).
-
Inject samples at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.
Data Analysis:
| Time (hours) | Parent Compound Peak Area | % Remaining | Degradation Product 1 Peak Area |
| 0 | X₀ | 100% | 0 |
| 1 | X₁ | (X₁/X₀) * 100 | Y₁ |
| 2 | X₂ | (X₂/X₀) * 100 | Y₂ |
| 4 | X₄ | (X₄/X₀) * 100 | Y₄ |
| 8 | X₈ | (X₈/X₀) * 100 | Y₈ |
| 24 | X₂₄ | (X₂₄/X₀) * 100 | Y₂₄ |
Caption: Example data table for HPLC stability assessment.
Protocol 2: Forced Degradation Study
This protocol helps to identify potential degradation pathways and products under stressed conditions.[7][8]
Objective: To intentionally degrade the compound to understand its lability and identify degradation products.
Procedure:
-
Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 4-8 hours.
-
Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 1-4 hours.
-
Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
-
Analysis: Neutralize the samples and analyze by HPLC and LC-MS to identify the major degradation products.
Expected Outcomes:
| Condition | Major Degradation Products |
| Acidic Hydrolysis | 1-aminocyclobutane-1-carboxylic acid, Benzyl alcohol |
| Basic Hydrolysis | 1-aminocyclobutane-1-carboxylic acid, Benzyl alcohol |
| Oxidation | Potential for oxidation at the amino group or benzene ring, but likely to be less significant than hydrolysis. |
Caption: Expected outcomes of a forced degradation study.
Mechanistic Insights: Visualizing Degradation
The primary non-enzymatic degradation pathway for this compound in solution is hydrolysis of the benzyl ester.
Caption: Major hydrolytic degradation pathways.
References
-
Gante, J. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 89643, 1-Aminocyclobutanecarboxylic acid. [Link]
-
Wasa, M. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
-
Moltin, F., et al. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. Langmuir. [Link]
-
Organic Chemistry Portal. Benzyl Esters. [Link]
-
Moltin, F., et al. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. Langmuir. [Link]
-
Hewala, I. I. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Applied Pharmaceutical Science. [Link]
-
Al-Musa, A., et al. (2023). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Molecules. [Link]
-
Rao, B. M., et al. (2018). Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. Journal of Emerging Technologies and Innovative Research. [Link]
-
Chemistry LibreTexts. (2022). 1.3.2: Stability of Cycloalkanes - Ring Strain. [Link]
-
Moldoveanu, S. C. (2019). Pyrolysis of Carboxylic Acids. ResearchGate. [Link]
-
Ashenhurst, J. (2011). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. [Link]
-
Organic Syntheses. N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. [Link]
-
Common Organic Chemistry. Benzyl Protection. [Link]
-
Gyan Sanchay. STABILITY OF CYCLOALKANES. [Link]
-
Liu, D., et al. (1998). Reaction of 1-amino-2-methylenecyclopropane-1-carboxylate with 1-aminocyclopropane-1-carboxylate deaminase: analysis and mechanistic implications. Biochemistry. [Link]
- Google Patents. (1998).
-
Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Khan, M. S., & Akhter, S. (2011). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Indian Journal of Pharmaceutical Sciences. [Link]
-
Brewer, D., et al. (2014). 1-Azaniumylcyclobutane-1-carboxylate monohydrate. Acta Crystallographica Section E. [Link]
Sources
- 1. Benzyl Esters [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 4. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. US5750801A - Process for the continuous preparation of benzyl alcohol - Google Patents [patents.google.com]
- 7. japsonline.com [japsonline.com]
- 8. jetir.org [jetir.org]
Technical Support Center: Synthesis of Peptides with Constrained Amino Acids
A Foreword from the Senior Application Scientist
Welcome to the technical support center. The synthesis of peptides incorporating constrained amino acids—such as N-methylated residues, α,α-disubstituted amino acids (e.g., Aib), or pseudoprolines—is a formidable challenge, yet essential for developing next-generation therapeutics with enhanced stability, potency, and bioavailability. These modifications, while beneficial, introduce significant steric hindrance and can promote on-resin aggregation, leading to frustratingly low yields and purification difficulties.
This guide is structured from my experience in the field to be a practical resource. It moves beyond simple protocol recitation to explain the underlying chemical principles. My goal is to empower you not just to fix a failed synthesis but to proactively design robust protocols that anticipate and mitigate these challenges. Here, you will find a self-validating system of troubleshooting, supported by experimental evidence and authoritative sources.
Troubleshooting Guide: From Failed Synthesis to Purified Product
When a synthesis yields a complex crude chromatogram with low purity or yield, the first step is diagnosis. This guide is structured to help you identify the problem and implement a validated solution.
Problem 1: Incomplete or Failed Coupling Reactions
This is the most frequent issue when working with sterically demanding constrained amino acids.
Symptoms:
-
Mass spectrometry (MS) analysis of the crude product reveals significant deletion sequences, particularly at the position of the constrained residue.
-
An in-process monitoring test (e.g., Kaiser test) remains positive (blue/purple) after a coupling step, indicating unreacted free amines.[1][2][3]
Root Cause Analysis & Solutions:
The primary cause is steric hindrance. The bulky nature of residues like α-aminoisobutyric acid (Aib) or N-methylated amino acids physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[4]
Caption: Troubleshooting workflow for incomplete coupling reactions.
Solution 1: Employ More Potent Coupling Reagents Standard coupling reagents may be insufficient. For sterically hindered couplings, more powerful activators are required.
| Reagent Class | Examples | Recommended For | Rationale & Considerations |
| Uronium/Aminium | HATU, HCTU, COMU | General difficult couplings, N-methylated amino acids. | HATU is highly effective for N-methyl amino acids.[5] COMU is a safer, modern alternative to HATU/HBTU with excellent solubility and efficiency, especially in microwave-assisted synthesis.[6][7] |
| Thiuronium | TOTT | Sterically hindered or methylated amino acids. | Comparable to HATU but reported to have lower racemization levels.[6] |
| Acid Halide Precursors | TFFH | α,α-disubstituted amino acids (e.g., Aib). | Generates highly reactive amino acid fluorides in situ, which are particularly effective for coupling extremely hindered residues like Aib.[6] |
Solution 2: Modify Reaction Conditions
-
Double Coupling: The simplest first step is to repeat the coupling reaction on the same residue to drive it to completion. This is often effective for moderately difficult couplings, such as those following a proline residue or incorporating arginine.[8]
-
Elevated Temperature: Increasing the reaction temperature, either through conventional heating or microwave irradiation, can significantly accelerate slow coupling reactions.[9] Microwave-assisted SPPS can drive difficult couplings of bulky amino acids like Aib and N-methyl alanine to completion efficiently.[4] Temperatures up to 86°C have been shown to produce excellent purities, though caution is needed for sensitive residues like Cys and His which may racemize.[10][11]
Problem 2: On-Resin Aggregation
Symptoms:
-
The peptide-resin beads fail to swell properly or shrink during synthesis.[12][13]
-
Both Fmoc deprotection and coupling reactions become sluggish or incomplete, as confirmed by monitoring tests.[12]
-
The analytical HPLC of the crude product shows a broad, unresolved profile.
Root Cause Analysis & Solutions:
Constrained residues can disrupt the solvation of the growing peptide chain, promoting the formation of inter-chain hydrogen bonds. This leads to the collapse of the peptide-resin matrix, making reactive sites inaccessible.[12][14] This is particularly common in hydrophobic sequences.[15]
Caption: A summary of strategies to mitigate on-resin peptide aggregation.
Solution 1: Strategic Use of "Structure-Breaking" Elements
-
Pseudoproline Dipeptides: These are one of the most effective tools.[12] Derived from Ser or Thr, they introduce a "kink" into the peptide backbone that mimics proline, effectively disrupting the secondary structures (like β-sheets) that cause aggregation.[16] They are incorporated as a dipeptide unit and the native Ser/Thr residue is restored during the final acid cleavage.[12]
-
Backbone Protection (Hmb/Dmb): Incorporating a temporary protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the backbone amide nitrogen can also prevent hydrogen bonding and aggregation.
Solution 2: Optimize Solvents and Resins
-
Solvent Choice: If aggregation is suspected, switch the primary solvent from DMF to N-methylpyrrolidone (NMP), which has superior solvating properties.[15][17] Adding DMSO or using a "magic mixture" (DCM/DMF/NMP 1:1:1) can also be effective.[12][15]
-
Resin Selection: Standard polystyrene resins can encourage aggregation.[17] Switching to a polyethylene glycol (PEG)-based resin (e.g., TentaGel) or a low-substitution resin can improve solvation and synthetic outcomes.[12][17]
Problem 3: Side Reactions and Racemization
Symptoms:
-
MS analysis shows unexpected masses, such as the desired mass minus 18 Da (diketopiperazine formation) or isomeric peaks with identical mass but different retention times on HPLC (racemization/epimerization).
-
Presence of deletion sequences corresponding to the loss of two amino acids.[18]
Root Cause Analysis & Solutions:
1. Diketopiperazine (DKP) Formation This side reaction is highly prevalent when Proline is one of the first two residues at the C-terminus but can occur with other residues, especially in Fmoc/tBu chemistry.[12] The deprotected N-terminal amine of the dipeptide-resin can attack the ester linkage to the resin, cyclizing and cleaving off as a stable six-membered ring (DKP).[19] This results in a truncated peptide and loss of yield.
-
Mitigation Strategies:
-
Use 2-Chlorotrityl Chloride Resin: For sequences prone to DKP, using a highly sterically hindered resin like 2-CTC resin can inhibit the intramolecular cyclization.[12]
-
Dipeptide Coupling: If possible, couple the third amino acid as a pre-formed dipeptide (Fmoc-AA3-AA2-OH), bypassing the vulnerable dipeptide-resin stage entirely.[12]
-
N-Trityl Protection: Couple the second amino acid with a temporary N-trityl group, which is then removed under mild acidic conditions before coupling the third residue.[12]
-
2. Racemization/Epimerization Racemization is the loss of stereochemical integrity at the α-carbon during amino acid activation.[20] While it can happen to any residue, constrained amino acids and residues like His and Cys are particularly susceptible.[12] High temperatures used to overcome steric hindrance can exacerbate this issue.[10]
-
Mitigation Strategies:
-
Use Additives: The addition of reagents like HOBt, HOAt, or Oxyma Pure during the coupling step is crucial for suppressing racemization.[12]
-
Choose the Right Reagent: Carbodiimides (like DIC) can be more prone to causing racemization than uronium/aminium reagents. Reagents like TOTT are noted for lower racemization levels.[6]
-
Careful Temperature Control: When using elevated temperatures, perform optimization studies to find the balance between coupling efficiency and acceptable racemization levels, especially for sensitive residues.
-
Frequently Asked Questions (FAQs)
Q1: The Kaiser test is negative, but my MS shows a deletion. What happened? A: This is a classic sign of severe aggregation.[13] The resin may have collapsed to a point where the ninhydrin reagents cannot penetrate to react with the free amines, giving a "false negative" result.[13] Another possibility involves N-methylated amino acids, which, as secondary amines, give a very weak or no color change with the Kaiser test.[5] For sequences with N-methyl residues, use an alternative test like the bromophenol blue test.[1]
Q2: I'm synthesizing a peptide with multiple N-methylated amino acids. Which coupling reagent is best? A: Coupling an N-methyl amino acid to another N-methyl amino acid is exceptionally difficult.[5] While HATU is a strong choice, reagents like PyAOP or PyBOP/HOAt have also been shown to be highly effective for these challenging couplings.[21] Standard reagents like HBTU are often less effective.[5]
Q3: My peptide contains a Met and a Trp residue. What is the best cleavage cocktail? A: Both Met (prone to oxidation) and Trp (prone to alkylation) require careful selection of scavengers in the cleavage cocktail. A common and robust choice is Reagent K (TFA/Phenol/Water/Thioanisole/EDT), which is suitable for most sensitive residues.[22] If methionine oxidation is a primary concern, Reagent H, which contains ammonium iodide to reduce Met(O), is an excellent option.[23][24]
Q4: I've incorporated a pseudoproline dipeptide, but now I'm seeing unexpected side products. Why? A: While highly effective, pseudoprolines are not a panacea. Under harsh conditions, such as elevated temperatures, they have been reported to catalyze aspartimide formation in adjacent Asp residues.[25] They can also lead to mass spectrometry artifacts that show a higher-than-expected molecular weight, requiring careful validation.[25]
Q5: Can I use high temperature for every coupling step? A: While beneficial for difficult couplings, indiscriminate use of high temperature is not recommended. It increases the risk of racemization for sensitive residues like Cys and His.[10] A better strategy is to apply elevated temperature selectively only for couplings that are known to be difficult (e.g., coupling a constrained residue) or that have failed at room temperature.
Key Experimental Protocols
Protocol 1: Standard Kaiser Test for Monitoring Coupling
This protocol is used to detect free primary amines on the peptide-resin. A blue color indicates an incomplete reaction.
Reagents:
-
Solution A: 16.5 mg KCN in 25 mL H₂O, diluted 1:49 in pyridine.
-
Solution B: 1.0 g ninhydrin in 20 mL n-butanol.
-
Solution C: 40 g phenol in 20 mL n-butanol.
Procedure:
-
Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.
-
Wash the beads thoroughly with ethanol (3x) to remove any residual reagents.[2]
-
Place the washed beads in a small glass test tube.
-
Add 2-3 drops each of Solution A, Solution B, and Solution C.[26]
-
Observe the color.
Protocol 2: Difficult Coupling Cycle with HATU
This protocol is for coupling sterically hindered amino acids, such as N-methylated residues.
Procedure:
-
Following Fmoc deprotection and washing of the peptide-resin, swell the resin in DMF or NMP.[5]
-
In a separate vial, dissolve the Fmoc-amino acid (4 eq. relative to resin substitution).
-
Add HATU (4 eq.) and dissolve completely.[5]
-
Add a non-nucleophilic base, such as DIEA (8 eq.).[5]
-
Immediately add the activation mixture to the peptide-resin.
-
Allow the reaction to proceed for 1-4 hours at room temperature. For extremely difficult couplings, consider extending the time or increasing the temperature to 40-50°C.
-
After coupling, wash the resin thoroughly with DMF.
-
Perform a Kaiser test (or bromophenol blue test for N-methyl residues) to confirm completion. If the test is positive, perform a second coupling (double couple).
-
If the test remains positive after a second coupling, cap the unreacted amines using a solution of acetic anhydride and DIEA in DMF (e.g., 10% Ac₂O, 5% DIEA) for 30 minutes.[1]
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023-01-30). Biotage. [Link]
-
What do you do when your peptide synthesis fails?. (2023-02-07). Biotage. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020-03-04). PMC. [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
-
Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Aapptec. [Link]
-
Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. (2008). ACS Publications. [Link]
-
Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022-12-06). ACS Publications. [Link]
-
Diketopiperazines. Baran Lab. [Link]
-
Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. (2014-10-08). ACS Publications. [Link]
-
Pseudoproline Dipeptides. (2019-11-15). Aapptec Peptides. [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]
-
Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ResearchGate. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
-
Cleavage Cocktail Selection. CDN. [Link]
-
Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. (2013-07-09). NIH. [Link]
-
7.4 Racemization Assays. [Link]
-
Difficult peptides. (2000). Oxford Academic. [Link]
-
Solid-phase synthesis and characterization of N-methyl-rich peptides. (2005-02). PubMed. [Link]
-
Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. PubMed. [Link]
-
Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec. [Link]
-
Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. ResearchGate. [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. University of Arizona. [Link]
-
A cleavage cocktail for methionine-containing peptides. (1998-03). PubMed. [Link]
-
CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Books. [Link]
- Rapid peptide synthesis at elevated temperatures.
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011-05-01). [Link]
- Cleavage of synthetic peptides.
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022-12-06). PubMed. [Link]
-
Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis. J-Stage. [Link]
-
Peptide racemization & Tautomerism: Advantage & difficulty & application of this idea for Ibuprofen.. (2020-05-07). YouTube. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotage.com [biotage.com]
- 9. WO2018057470A1 - Rapid peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. biotage.com [biotage.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 23. peptide.com [peptide.com]
- 24. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chempep.com [chempep.com]
- 26. peptide.com [peptide.com]
Technical Support Center: Stereocontrol in Aminocyclobutane Synthesis
Welcome to the technical support center for achieving stereocontrol in aminocyclobutane synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these valuable scaffolds. Aminocyclobutanes are privileged motifs in drug discovery, and precise control over their three-dimensional structure is paramount for modulating biological activity.
This resource provides in-depth, field-proven insights into common challenges and their solutions, structured in a practical question-and-answer format. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Diastereocontrol in [2+2] Cycloadditions
Question 1: My [2+2] cycloaddition is yielding a mixture of cis and trans diastereomers. How can I improve the diastereoselectivity for the desired isomer?
Answer:
Low diastereoselectivity in [2+2] cycloadditions is a frequent challenge, often stemming from the reaction mechanism and substrate electronics. The stereochemical outcome can be influenced by whether the reaction proceeds through a concerted or stepwise pathway. For instance, in many photochemical [2+2] cycloadditions, a stepwise mechanism involving a biradical intermediate can allow for bond rotation, leading to a loss of stereochemical information.[1][2]
Troubleshooting Strategies:
-
Solvent Polarity: The polarity of the solvent can influence the stability of intermediates. For stepwise reactions, less polar solvents may favor a more concerted-like transition state, potentially increasing diastereoselectivity. Conversely, for polar intermediates, a more polar solvent might be beneficial. A solvent screen is highly recommended.
-
Temperature Optimization: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy, which often leads to the thermodynamically more stable product.
-
Choice of Catalyst/Promoter: In catalyzed [2+2] cycloadditions, the catalyst plays a crucial role in orchestrating the approach of the two reacting partners.
-
Lewis Acids: Bulky Lewis acids can create a more sterically hindered environment, forcing the substrates to adopt a specific orientation.
-
Organocatalysts: Chiral organocatalysts can form chiral intermediates that react with high facial selectivity.[3][4]
-
Photocatalysts: The choice of photosensitizer can influence the excited state (singlet vs. triplet) and, consequently, the reaction pathway and stereochemical outcome.[2][5]
-
-
Substrate Modification: The steric and electronic properties of the substituents on your alkene and/or ketene (or ketene equivalent) have a profound impact.
-
Steric Bulk: Increasing the steric bulk of substituents can create a strong facial bias, directing the approach of the other reactant.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants is a classic and effective strategy to induce diastereoselectivity.[6][7][8][] The auxiliary creates a chiral environment that directs the cycloaddition to one face of the molecule.
-
Experimental Protocol: Screening for Optimal Diastereoselectivity in a Lewis Acid-Catalyzed [2+2] Cycloaddition
-
Reactor Setup: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the alkene (1.0 equiv) and the chosen solvent (e.g., CH₂Cl₂, Toluene, Et₂O, 0.1 M).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C, -40 °C, 0 °C).
-
Catalyst Addition: In a separate vial, dissolve the Lewis acid catalyst (e.g., TiCl₄, BF₃·OEt₂, SnCl₄, 0.1-1.0 equiv) in the same solvent and add it dropwise to the reaction mixture. Stir for 15-30 minutes.
-
Ketene Precursor Addition: Add the ketene precursor (e.g., an acyl chloride and a hindered base like triethylamine or Hünig's base) dropwise over a period of 1-2 hours using a syringe pump to maintain a low concentration of the ketene.
-
Reaction Monitoring: Monitor the reaction progress by TLC or ¹H NMR analysis of aliquots.
-
Quenching and Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ or NH₄Cl. Extract the aqueous layer with an organic solvent, dry the combined organic layers over Na₂SO₄ or MgSO₄, and concentrate in vacuo.
-
Analysis: Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy or GC/LC analysis of the crude product.
Category 2: Enantiocontrol Strategies
Question 2: I am using a chiral auxiliary, but the enantiomeric excess (e.e.) of my aminocyclobutane is low. What factors could be contributing to this, and how can I improve it?
Answer:
Low enantiomeric excess when using a chiral auxiliary can be due to several factors, including insufficient facial shielding by the auxiliary, flexibility of the substrate-auxiliary linkage, or a competing uncatalyzed background reaction. The effectiveness of a chiral auxiliary relies on its ability to rigidly orient the substrate, thereby exposing one prochiral face to the incoming reagent over the other.[6][8][]
Troubleshooting Strategies:
-
Auxiliary Selection: The choice of chiral auxiliary is critical. Auxiliaries derived from readily available chiral pool materials like amino acids, terpenes, or carbohydrates are common.[6] Consider screening different auxiliaries with varying steric bulk and electronic properties. For example, Evans' oxazolidinone auxiliaries are highly effective in many transformations due to their rigid conformation and effective shielding.
-
Reaction Conditions:
-
Temperature: As with diastereoselectivity, lower temperatures often lead to higher enantioselectivity.
-
Lewis Acid/Catalyst: If a Lewis acid is used to activate the substrate, its coordination to both the substrate and the chiral auxiliary can enforce a more rigid conformation, enhancing stereochemical induction. The choice of Lewis acid is therefore crucial and should be optimized.
-
-
Substrate-Auxiliary Linkage: Ensure the linkage between your substrate and the auxiliary is conformationally restricted. Free rotation around this bond can diminish the directing effect of the auxiliary.
Logical Flow for Optimizing an Auxiliary-Directed Reaction
Caption: Workflow for troubleshooting low enantioselectivity in chiral auxiliary-based syntheses.
Category 3: Post-Synthetic Modifications and Isomer Separation
Question 3: My synthesis produced a mixture of stereoisomers. What are the most effective methods for separating the desired aminocyclobutane isomer?
Answer:
The separation of stereoisomers is a common final step in a synthetic sequence. The choice of method depends on the nature of the isomers (enantiomers vs. diastereomers) and the physical properties of the compounds.
Troubleshooting & Method Selection:
-
Diastereomer Separation: Diastereomers have different physical properties (e.g., boiling point, melting point, solubility, polarity) and can often be separated by standard chromatographic techniques.
-
Flash Column Chromatography: This is the most common method. A systematic screen of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is necessary to find conditions that provide adequate separation (ΔR_f > 0.1).
-
Crystallization: If the desired diastereomer is a crystalline solid, fractional crystallization can be a highly effective and scalable purification method.
-
-
Enantiomer Separation (Resolution): Enantiomers have identical physical properties in an achiral environment, making their separation more challenging.
-
Chiral Derivatizing Agents: React the racemic mixture with an enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers. These can then be separated by chromatography or crystallization, followed by cleavage of the chiral auxiliary.
-
Chiral HPLC/SFC: Preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is a powerful tool for separating enantiomers. A variety of CSPs are commercially available, and screening is often required to identify the optimal column and mobile phase.
-
Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.
-
Data Table: Comparison of Isomer Separation Techniques
| Method | Isomer Type | Principle | Advantages | Disadvantages |
| Flash Chromatography | Diastereomers | Differential partitioning between stationary and mobile phases | Simple, widely available | May not be effective for isomers with very similar polarities |
| Fractional Crystallization | Diastereomers | Differences in solubility | Scalable, can provide high purity | Requires a crystalline compound, can be time-consuming |
| Chiral Derivatization | Enantiomers | Conversion to separable diastereomers | Uses standard lab techniques | Requires additional reaction and cleavage steps |
| Chiral HPLC/SFC | Enantiomers | Differential interaction with a chiral stationary phase | Direct separation, high resolution | Requires specialized equipment, can be costly for large scale |
Category 4: Mechanistic Considerations and Side Reactions
Question 4: I am attempting a ring contraction of a substituted pyrrolidine to form a cyclobutane, but the yield is low, and I'm observing significant byproduct formation. What is going wrong?
Answer:
Ring contractions of pyrrolidines to cyclobutanes, for example, through the generation of a 1,1-diazene intermediate followed by nitrogen extrusion, are powerful but sensitive reactions.[1][3] The key intermediate is often a 1,4-biradical, which, in addition to the desired ring closure to form the cyclobutane, can undergo competing side reactions.[1]
Common Side Reactions and Solutions:
-
β-Fragmentation: The 1,4-biradical intermediate can undergo homolytic C-C bond cleavage, leading to the formation of an olefinic side product.[1]
-
Troubleshooting: This pathway can sometimes be suppressed by using substrates that would lead to less stable radical fragments upon cleavage. Additionally, reaction conditions that accelerate the rate of ring closure relative to fragmentation (e.g., higher concentration, though this must be balanced against intermolecular side reactions) can be beneficial.
-
-
Stereochemical Scrambling: While these reactions are often stereospecific, if the lifetime of the biradical intermediate is long enough, bond rotation can occur before ring closure, leading to a loss of stereochemical integrity.[1]
-
Troubleshooting: The stereospecificity is a result of rapid C-C bond formation from the intermediate.[3] If scrambling is observed, it suggests the biradical is longer-lived than desired. Modifying the substrate to favor a faster ring closure (e.g., through conformational effects) may be necessary.
-
Reaction Pathway Diagram: Pyrrolidine Ring Contraction
Caption: Competing pathways in the ring contraction of pyrrolidines to cyclobutanes.
By understanding the underlying mechanisms and potential pitfalls, you can systematically troubleshoot and optimize your synthetic route to achieve the desired stereocontrol in your aminocyclobutane synthesis.
References
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU Institutional Repository, [Link]
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Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. National Institutes of Health, [Link]
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Stereocontrolled Preparation of Diversely Tri-Functionalized Cyclobutanes. ResearchGate, [Link]
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Cyclobutane synthesis. Organic Chemistry Portal, [Link]
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Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. ScienceDirect, [Link]
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Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health, [Link]
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A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid. ResearchGate, [Link]
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Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. Wiley Online Library, [Link]
-
Stereocontrolled Preparation of Diversely Trifunctionalized Cyclobutanes. ACS Publications, [Link]
-
Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. ResearchGate, [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI, [Link]
-
[4 + 2]-Annulations of Aminocyclobutanes. ACS Publications, [Link]
-
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. ACS Publications, [Link]
-
Amine Organocatalysis of Remote, Chemoselective C(sp3)–H Hydroxylation. National Institutes of Health, [Link]
-
Synthesis of aminocyclobutanes by iron-catalyzed [2+2] cycloaddition. PubMed, [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed, [Link]
-
1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. ACS Publications, [Link]
- Separation and purification of cis and trans isomers.
-
Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Royal Society of Chemistry, [Link]
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D.7 Chiral auxiliaries (HL). YouTube, [Link]
-
Enantioselective Synthesis of Cyclobutanes. ChemistryViews, [Link]
-
Determining All Possible Stereoisomers and Labeling Each Type of Isomer. YouTube, [Link]
-
Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis / Trans Stereochemistry on Solution Self-Aggregation and Recognition. ResearchGate, [Link]
-
Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vi- nylidene Insertion into Cyclopropanone Equivalents. ChemRxiv, [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO, [Link]
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Cyclobutane Synthesis. Myers Research Group, Harvard University, [Link]
-
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv, [Link]
-
Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. PubMed, [Link]
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Navigating the Challenges of Benzyl 1-aminocyclobutane-1-carboxylate Solubility: A Technical Support Guide
Welcome to the technical support center for Benzyl 1-aminocyclobutane-1-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments with this compound. We will delve into the root causes of these issues and provide practical, field-tested solutions to ensure the smooth progress of your research.
Understanding the Molecule: A Tale of Two Forms
This compound is a valuable building block in medicinal chemistry and drug discovery. Its unique cyclobutane moiety can impart desirable properties to lead compounds, such as enhanced metabolic stability and improved binding affinity[1]. However, its solubility can be a significant hurdle. This is primarily due to the presence of a bulky, non-polar benzyl group, which decreases its affinity for aqueous media.
This compound is typically available in two forms: the free base and the hydrochloride (HCl) salt. Understanding the distinct solubility profiles of each is the first step in troubleshooting.
-
The Free Base: This form is characterized by its hydrophobicity. The non-polar benzyl and cyclobutane groups dominate the molecule's properties, leading to poor solubility in water and other polar solvents. It will, however, exhibit better solubility in a range of organic solvents.
-
The Hydrochloride Salt: The presence of the hydrochloride salt significantly enhances the polarity of the molecule, thereby increasing its solubility in polar solvents such as water, methanol, and ethanol[2][3]. Conversely, its solubility in non-polar organic solvents is reduced.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the solubility of this compound.
Q1: Why is my this compound (free base) not dissolving in my aqueous buffer?
The free base form of this compound is expected to have very low aqueous solubility due to its hydrophobic nature. The large benzyl group and the cyclobutane ring contribute to its poor interaction with water molecules. For aqueous applications, using the hydrochloride salt is highly recommended[3].
Q2: I have the hydrochloride salt, but it's still not dissolving completely in water. What should I do?
Even as the hydrochloride salt, high concentrations in pure water may be difficult to achieve. Several factors can influence its dissolution:
-
Concentration: You may be exceeding the saturation point of the compound in water at room temperature.
-
Temperature: Solubility is often temperature-dependent. Gentle warming can increase the dissolution rate[4].
-
pH: The pH of the solution can affect the ionization state of the amino group. Ensure the pH is low enough to maintain the protonated, more soluble form.
Q3: Can I use organic solvents to dissolve this compound?
Yes, organic solvents are often the preferred choice for the free base form. For the hydrochloride salt, polar organic solvents are more suitable. The choice of solvent will depend on your specific experimental requirements.
Q4: Will the choice of solvent affect the stability of my compound?
Amino acid esters can be susceptible to hydrolysis, especially at extreme pH values or elevated temperatures. It is advisable to prepare solutions fresh and store them under appropriate conditions (e.g., refrigerated or frozen) to minimize degradation. The use of aprotic solvents can help mitigate hydrolysis.
Q5: How can I convert the hydrochloride salt to the free base?
The hydrochloride salt can be neutralized to its free base form by treatment with a mild base. A common laboratory procedure involves dissolving the salt in a suitable solvent and adding a base like triethylamine or sodium bicarbonate. The free base can then be extracted into an organic solvent[5][6].
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
When faced with a stubborn sample of this compound that refuses to dissolve, a systematic approach is key. The following troubleshooting workflow will guide you through the process of identifying the problem and finding a solution.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Below are detailed protocols for dissolving this compound in its two common forms.
Protocol 1: Dissolving this compound Hydrochloride in Aqueous Buffers
This protocol is intended for experiments requiring an aqueous solution of the compound.
Materials:
-
This compound Hydrochloride
-
Deionized water or desired aqueous buffer
-
Vortex mixer
-
Water bath or heating block
-
pH meter and appropriate acid/base for adjustment
Procedure:
-
Initial Attempt: To a vial containing the desired mass of the hydrochloride salt, add a portion of the aqueous solvent. Vortex vigorously for 1-2 minutes.
-
Gentle Heating: If the compound has not fully dissolved, place the vial in a water bath or on a heating block set to a temperature no higher than 40°C. Intermittently vortex the sample until it dissolves. Avoid prolonged heating to minimize potential degradation.
-
Sonication: If solids persist, place the vial in a sonicator bath for 5-10 minute intervals. Monitor the temperature of the bath to avoid excessive heating.
-
pH Adjustment: Check the pH of your solution. If it is near neutral or basic, the solubility may be reduced. Cautiously add a dilute acid (e.g., 0.1 M HCl) dropwise to lower the pH. The protonation of the amino group in acidic conditions enhances solubility[7].
Protocol 2: Dissolving this compound (Free Base) in Organic Solvents
This protocol is suitable for reactions and experiments conducted in non-aqueous media.
Materials:
-
This compound (Free Base)
-
A selection of organic solvents (see table below)
-
Vortex mixer
-
Nitrogen or argon gas (optional, for sensitive reactions)
Procedure:
-
Solvent Selection: Based on the polarity of the free base, choose an appropriate organic solvent. A good starting point would be moderately polar to non-polar solvents.
-
Dissolution: Add the selected solvent to the vial containing the free base. Vortex until the solid is fully dissolved. For sensitive applications, this can be done under an inert atmosphere.
-
Co-solvent System: If the compound is not soluble in a single solvent, a co-solvent system can be employed. For example, a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can be used to initially dissolve the compound, followed by dilution with the desired final solvent[8].
Data Presentation: Solubility Overview
| Solvent | Form | Expected Solubility | Rationale & Remarks |
| Water | Free Base | Insoluble | The hydrophobic benzyl and cyclobutane moieties dominate. |
| Water | HCl Salt | Soluble | The ionic nature of the hydrochloride salt enhances aqueous solubility. Solubility can be further increased with gentle heating or a slightly acidic pH[2][4]. |
| Methanol / Ethanol | Free Base | Sparingly Soluble | The polarity of the alcohol may allow for some dissolution. |
| Methanol / Ethanol | HCl Salt | Soluble | These polar protic solvents are generally good choices for dissolving amine hydrochloride salts[2]. |
| Dichloromethane (DCM) | Free Base | Soluble | A common solvent for organic compounds of moderate polarity. |
| Dichloromethane (DCM) | HCl Salt | Sparingly Soluble to Insoluble | The high polarity of the salt limits its solubility in this less polar solvent. |
| Toluene / Cyclohexane | Free Base | Soluble | These non-polar solvents are suitable for the hydrophobic free base[9]. |
| Toluene / Cyclohexane | HCl Salt | Insoluble | The ionic salt is unlikely to dissolve in non-polar solvents. |
| Dimethyl Sulfoxide (DMSO) | Both | Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds[8]. |
| N,N-Dimethylformamide (DMF) | Both | Soluble | Similar to DMSO, DMF is a versatile polar aprotic solvent. |
Logical Relationships in Solubility
The interplay between the compound's form, the solvent's properties, and external factors like temperature and pH dictates its solubility. The following diagram illustrates these relationships.
Caption: Factors influencing the solubility of this compound.
By understanding the fundamental principles outlined in this guide and applying the systematic troubleshooting protocols, researchers can confidently address the solubility challenges associated with this compound, ensuring the integrity and success of their experiments.
References
-
ChemBK. (2024, April 9). 1-aMinocyclobutane-1-carboxylic acid hydrochloride. Retrieved from [Link]
-
Bolchi, C., Bavo, F., & Pallavicini, M. (2017). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
- Zhang, T., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Chinese Chemical Letters, 33(10), 4449-4458.
- Wouters, J., & de Tullio, P. (2021).
- Bolchi, C., Bavo, F., & Pallavicini, M. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Monatshefte für Chemie-Chemical Monthly, 149(4), 793-800.
- Carballo, R. M., et al. (2003). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Tetrahedron, 59(46), 9221-9229.
- Mishra, P., et al. (2008). Synthesis, characterization and pharmacological evaluation of amide prodrugs of flurbiprofen. Acta Pharmaceutica, 58(2), 175-185.
-
Bolchi, C., Bavo, F., & Pallavicini, M. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. AIR Unimi. Retrieved from [Link]
-
USP. (n.d.). Reference Tables: Description and Solubility. Retrieved from [Link]
-
SciELO México. (2019). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]
-
University of Washington. (n.d.). MEDCHEM 562 Lecture 1. Retrieved from [Link]
- Google Patents. (n.d.). CN105061283B - The preparation method of amino-acid benzyl ester hydrochloride.
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Validation & Comparative
A Comparative Guide to Benzyl 1-aminocyclobutane-1-carboxylate and 1-aminocyclopropane-1-carboxylic acid for Researchers and Drug Development Professionals
An In-depth Analysis of Two Structurally Related but Functionally Divergent Cyclic Amino Acids
In the landscape of chemical biology and drug discovery, the nuanced differences between structurally similar molecules can lead to vastly different biological outcomes. This guide provides a detailed comparison of Benzyl 1-aminocyclobutane-1-carboxylate (BACC) and 1-aminocyclopropane-1-carboxylic acid (ACC), two cyclic amino acid analogues. While both share a core cycloalkane carboxylate structure, their applications diverge significantly, with ACC being a cornerstone in plant biology and BACC emerging as a valuable tool in medicinal chemistry. This guide will delve into their respective properties, mechanisms of action, and experimental applications, providing researchers with the critical information needed to select the appropriate molecule for their studies.
Introduction: A Tale of Two Rings
Cyclic amino acids are prized in drug discovery for their ability to introduce conformational constraints into peptides and small molecules.[1][2] This rigidity can enhance binding affinity, improve metabolic stability, and increase receptor selectivity.[3][4]
-
1-aminocyclopropane-1-carboxylic acid (ACC) is a naturally occurring, non-proteinogenic amino acid. It is most renowned as the immediate precursor to the plant hormone ethylene, a key regulator of growth, development, and senescence.[5][6] Its study is central to understanding and manipulating these processes in agriculture and horticulture.[7]
-
This compound (BACC) is a synthetic amino acid derivative. The larger cyclobutane ring and the presence of a benzyl ester protecting group make it a valuable building block in synthetic organic chemistry.[8] Its primary use is in the synthesis of peptidomimetics and other complex molecules where conformational restriction of a peptide backbone is desired.[1][9]
Physicochemical Properties: A Comparative Overview
The structural differences between ACC and BACC give rise to distinct physicochemical properties that dictate their solubility, reactivity, and ultimately, their biological utility.
| Property | 1-aminocyclopropane-1-carboxylic acid (ACC) | This compound (BACC) |
| Structure | A cyclopropane ring with an amino and a carboxyl group attached to the same carbon. | A cyclobutane ring with an amino group and a benzyl-protected carboxyl group on the same carbon. |
| Molecular Formula | C4H7NO2[10] | C12H15NO2[8] |
| Molecular Weight | 101.10 g/mol | 205.25 g/mol [11] |
| Key Functional Groups | Primary amine, Carboxylic acid | Primary amine, Benzyl ester |
| Primary Application | Plant biology, Ethylene biosynthesis research[12] | Medicinal chemistry, Peptidomimetic synthesis[1][9] |
Synthesis and Chemical Accessibility
Both molecules are accessible through established synthetic routes, though the strategies differ based on their respective structures.
-
ACC Synthesis: ACC can be synthesized from raw materials like nitroacetate and 1,2-dihaloethane through alkylation, cyclization, nitro reduction, and hydrolysis.[13] This multi-step process yields the final, unprotected amino acid.
-
BACC Synthesis: The synthesis of BACC typically involves the protection of 1-aminocyclobutane-1-carboxylic acid. The benzyl ester is often introduced to protect the carboxylic acid during subsequent chemical transformations, such as peptide coupling.[14] The free amino group can be protected with groups like Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethoxycarbonyl) for use in solid-phase peptide synthesis.[15][16]
Mechanism of Action and Biological Activity
The primary biological roles of ACC and BACC are in distinct and unrelated domains.
1-aminocyclopropane-1-carboxylic acid (ACC): The Ethylene Precursor
ACC's biological significance is intrinsically linked to the ethylene biosynthesis pathway in plants, also known as the Yang Cycle.[5][7]
-
Synthesis of ACC: The pathway begins with the conversion of S-adenosyl-L-methionine (SAM) to ACC by the enzyme ACC synthase (ACS).[6][17] This step is often the rate-limiting step in ethylene production.
-
Conversion to Ethylene: ACC is then oxidized by ACC oxidase (ACO) to produce ethylene, hydrogen cyanide, and carbon dioxide.[18][19]
Due to its central role, the application of exogenous ACC to plant tissues is a standard method to induce ethylene production and study its downstream effects, which include fruit ripening, leaf senescence, and stress responses.[7][20]
Caption: The core pathway of ethylene biosynthesis in plants.
This compound (BACC): A Constrained Building Block
In contrast to ACC's well-defined natural role, BACC is a tool for synthetic chemists and drug designers. Its utility stems from the conformational constraints imposed by the cyclobutane ring.[21] When incorporated into a peptide sequence, BACC restricts the rotational freedom of the peptide backbone, which can have several advantages:
-
Pre-organization for Binding: By locking the peptide into a specific conformation that mimics the bound state, less of an entropic penalty is paid upon binding to a biological target, potentially leading to higher affinity.[3]
-
Increased Proteolytic Stability: The unnatural amino acid structure can prevent or slow degradation by proteases, increasing the in vivo half-life of the peptide.
-
Receptor Subtype Selectivity: The rigid structure can be tailored to fit a specific receptor subtype with greater precision than a flexible, natural peptide.[1]
While BACC itself is not typically the final bioactive molecule, it is a component of larger molecules. For example, derivatives of 1-aminocyclobutane-1-carboxylic acid have been incorporated into tuftsin analogs to enhance their immunomodulatory activity.[9] There is also evidence that some 1-aminocyclobutane-1-carboxylate derivatives can act as antagonists at the NMDA receptor-coupled glycine receptor.[22]
Comparative Experimental Applications and Protocols
The distinct applications of ACC and BACC necessitate different experimental approaches.
Protocol 1: In Vitro ACC Oxidase (ACO) Activity Assay
This protocol is designed to measure the activity of the enzyme responsible for converting ACC to ethylene.
Objective: To quantify the ethylene production from ACC in a plant tissue homogenate.
Materials:
-
Plant tissue (e.g., tomato pericarp)
-
Extraction buffer (e.g., 100 mM MOPS, pH 7.2, 10% glycerol, 30 mM sodium ascorbate)
-
Assay buffer (e.g., 100 mM MOPS, pH 7.2, 10% glycerol, 1 mM DTT)
-
ACC solution (10 mM)
-
Ferrous sulfate (FeSO4) solution (200 µM)
-
Sodium bicarbonate (NaHCO3) solution (300 mM)
-
Gas-tight vials (e.g., 10 mL) with rubber septa
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
Procedure:
-
Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at 4°C to pellet cellular debris. The supernatant contains the crude enzyme extract.
-
Assay Setup: In a gas-tight vial on ice, combine the assay buffer, enzyme extract, FeSO4, and NaHCO3.
-
Reaction Initiation: Add the ACC solution to the vial to start the reaction. Immediately seal the vial with a rubber septum.
-
Incubation: Incubate the vials at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).
-
Ethylene Measurement: Using a gas-tight syringe, withdraw a sample of the headspace gas from the vial and inject it into the GC-FID to quantify the amount of ethylene produced.
-
Controls: Include a negative control without the enzyme extract and another without ACC to account for background ethylene levels.
Rationale: This assay directly measures the enzymatic conversion of ACC to ethylene, providing a quantitative measure of ACO activity.[18] The inclusion of cofactors like Fe(II) and ascorbate is critical for maximal enzyme activity.
Protocol 2: Incorporation of a BACC Derivative into a Peptide
This protocol outlines the general steps for incorporating a protected BACC derivative (e.g., Fmoc-1-aminocyclobutane-1-carboxylic acid) into a peptide using solid-phase peptide synthesis (SPPS).
Objective: To synthesize a custom peptide containing a conformationally constrained BACC residue.
Materials:
-
Fmoc-protected Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-1-aminocyclobutane-1-carboxylic acid
-
Coupling reagent (e.g., HBTU/HOBt)
-
Activator base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Diethyl ether
Procedure:
-
Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin using the deprotection solution. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the first standard Fmoc-amino acid to the resin using the coupling reagent and activator base. Wash the resin.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence until the position for BACC is reached.
-
BACC Incorporation: Couple Fmoc-1-aminocyclobutane-1-carboxylic acid using the same coupling procedure. The cyclobutane structure makes this a non-standard amino acid, which may require extended coupling times or double coupling to ensure high efficiency.
-
Continue Synthesis: Continue the synthesis by adding the remaining amino acids.
-
Final Deprotection: Remove the Fmoc group from the final amino acid.
-
Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.
Rationale: SPPS is the standard method for creating custom peptides. Incorporating unnatural amino acids like BACC derivatives is a key strategy for creating peptidomimetics with improved pharmacological properties.[21]
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) with BACC.
Conclusion and Future Perspectives
This compound and 1-aminocyclopropane-1-carboxylic acid are prime examples of how subtle changes in molecular architecture can lead to profoundly different scientific applications.
-
ACC remains an indispensable tool for plant biologists. Its direct role as the ethylene precursor makes it fundamental for studies in agriculture, horticulture, and plant physiology. Future research will likely continue to focus on the intricate regulation of ACC synthase and ACC oxidase to control plant development and stress responses.
-
BACC and other constrained amino acids are at the forefront of medicinal chemistry and drug discovery.[1][21] Their ability to impart favorable pharmacokinetic and pharmacodynamic properties to peptides makes them critical components in the design of next-generation therapeutics.[2] As our understanding of protein-protein interactions grows, the use of constrained amino acids to create stable and potent peptide inhibitors will undoubtedly expand.
For the researcher, the choice between these two molecules is clear and dictated entirely by the biological system and research question at hand. For those studying ethylene-mediated processes in plants, ACC is the logical choice. For medicinal chemists aiming to develop stabilized, high-affinity peptide-based drugs, BACC and its derivatives offer a powerful strategic advantage.
References
-
Gilon, C., et al. (1998). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. [Link]
-
D'Souza, L. M., & Gleason, J. L. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
De Paepe, A., & Van der Straeten, D. (2020). Pathway of the ethylene biosynthesis. ResearchGate. [Link]
-
Pattyn, J., et al. (2021). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. Frontiers in Plant Science. [Link]
-
Dilley, D. R., et al. (2013). 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. AoB Plants. [Link]
-
Oh, D., & Lee, K. (2021). Constrained Peptides in Drug Discovery and Development. Molecules and Cells. [Link]
-
Kim, G., & Lizarazo, M. (2019). Roles of Cyclic Nucleotide Phosphodiesterases in Signal Transduction Pathways in the Nematode Caenorhabditis elegans. International Journal of Molecular Sciences. [Link]
-
Anonymous. (n.d.). Ethylene- Discovery, Biosynthesis and Physiological Role. UGC E-Pathshala. [Link]
-
Cheng, X., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Proceedings of the National Academy of Sciences. [Link]
-
Sosič, I., et al. (2015). Synthesis of Novel 5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides and Their Inhibition of Cathepsins B and K. Molecules. [Link]
-
Voesenek, L. A. C. J., et al. (1997). 1-Aminocyclopropane-1-Carboxylate Oxidase Activity Limits Ethylene Biosynthesis in Rumex palustris during Submergence. Plant Physiology. [Link]
-
Hruby, V. J., et al. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Medicinal Chemistry. [Link]
-
Conti, M., & Beavo, J. (2007). Cyclic nucleotide phosphodiesterase 3 signaling complexes. Journal of Biological Chemistry. [Link]
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A Comparative Spectroscopic Guide to Benzyl 1-aminocyclobutane-1-carboxylate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the incorporation of conformationally constrained amino acid analogues into peptide structures is a well-established strategy for enhancing metabolic stability and modulating biological activity. Benzyl 1-aminocyclobutane-1-carboxylate, a non-proteinogenic amino acid derivative, represents a key building block in this endeavor. Its rigid cyclobutane scaffold imparts unique conformational preferences, influencing peptide backbone architecture and receptor interactions. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation of novel peptide-based therapeutics.
This guide provides a comprehensive analysis of the spectroscopic signature of this compound, comparing it with relevant alternatives to offer a practical framework for researchers. The insights herein are grounded in fundamental spectroscopic principles and data from closely related structures, ensuring a scientifically rigorous and experimentally relevant discussion.
The Structural Rationale: Why this compound?
The design of this compound is rooted in the principles of medicinal chemistry. The cyclobutane ring restricts the phi (φ) and psi (ψ) dihedral angles of the amino acid backbone, leading to more predictable and stable secondary structures in peptides.[1][2] The benzyl ester serves as a protecting group for the carboxylic acid, facilitating peptide synthesis and enhancing solubility in organic solvents.[3][4]
A Multi-Technique Spectroscopic Interrogation
A definitive structural confirmation of this compound necessitates a multi-pronged analytical approach. Here, we delve into the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a comparative context for accurate interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy provides the most detailed insight into the molecular structure in solution. Both ¹H and ¹³C NMR are indispensable for the characterization of this compound.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the three key structural motifs: the cyclobutane ring, the benzyl group, and the amine proton.
-
Benzyl Group Protons (δ 7.3-7.4 ppm): The five protons of the phenyl ring will typically appear as a complex multiplet in this region, a characteristic signature of a monosubstituted benzene ring.
-
Benzylic Protons (δ ~5.1 ppm): The two protons of the -CH₂- group adjacent to the ester oxygen will give rise to a singlet. This chemical shift is downfield due to the deshielding effect of the adjacent oxygen and the phenyl ring.[5]
-
Cyclobutane Ring Protons (δ ~1.8-2.5 ppm): The six protons on the cyclobutane ring will present as complex multiplets. The geminal and vicinal couplings within the strained four-membered ring contribute to this complexity.
-
Amine Protons (variable): The two protons of the primary amine (-NH₂) will appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature.
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal.
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | ~175 | Characteristic for an ester carbonyl. |
| Quaternary Cyclobutane (C-NH₂) | ~60 | The carbon atom bonded to both the nitrogen and the carboxyl group. |
| Aromatic (C₆H₅) | ~128-136 | Multiple signals for the carbons of the phenyl ring. |
| Benzylic (-CH₂-) | ~67 | The carbon of the benzylic methylene group. |
| Cyclobutane (-CH₂-) | ~15-35 | Signals for the methylene carbons of the cyclobutane ring. |
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the key functional groups within a molecule. The IR spectrum of this compound will be dominated by the stretching vibrations of the ester and amine functionalities.[6][7]
| Functional Group | Expected Absorption (cm⁻¹) | Vibrational Mode |
| Amine (N-H) | 3300-3500 (two bands) | Symmetric and asymmetric stretching of the primary amine. |
| Aromatic C-H | 3000-3100 | Stretching vibrations of the C-H bonds on the phenyl ring. |
| Aliphatic C-H | 2850-2950 | Stretching vibrations of the C-H bonds of the cyclobutane and benzylic methylene groups. |
| Ester (C=O) | ~1735 | Strong, sharp absorption characteristic of an ester carbonyl.[8] |
| Aromatic C=C | 1450-1600 | Stretching vibrations within the phenyl ring. |
| Ester (C-O) | 1000-1300 | Stretching vibrations of the C-O single bonds of the ester group.[8] |
Comparative Insight: Compared to its unprotected counterpart, 1-aminocyclobutane-1-carboxylic acid, the most significant difference in the IR spectrum will be the presence of the strong ester C=O stretch at ~1735 cm⁻¹ and the C-O stretches, alongside the characteristic aromatic C-H and C=C absorptions from the benzyl group. The free carboxylic acid would instead show a very broad O-H stretch from ~2500-3300 cm⁻¹ and a carbonyl stretch at a slightly lower wavenumber (~1710 cm⁻¹).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. For this compound (C₁₂H₁₅NO₂), the expected molecular weight is approximately 205.25 g/mol .
Expected Fragmentation Pattern:
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways.
-
Loss of the Benzyl Group: A prominent fragmentation pathway would be the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. This is often a base peak in the mass spectra of benzyl-containing compounds.
-
Loss of the Benzyloxycarbonyl Group: Cleavage of the bond between the cyclobutane ring and the ester functionality can result in the loss of the benzyloxycarbonyl group, leading to a fragment corresponding to the 1-aminocyclobutane cation.
-
McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions involving the transfer of a hydrogen atom followed by cleavage are also possible.
Comparative Insight: The mass spectrum of this compound will be significantly different from that of an alkyl ester analog. The presence of the benzyl group provides a very stable fragment at m/z 91, which would be absent in, for example, the methyl or ethyl ester. This characteristic fragment is a strong indicator of the benzyl ester moiety.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.
NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble (e.g., CDCl₃, DMSO-d₆). For ¹H NMR, ensure the solvent peak does not obscure key analyte signals.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for accurate chemical shift referencing (0 ppm).
-
Data Acquisition: Acquire the spectra on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to achieve good signal dispersion.
FTIR Sample Preparation (Attenuated Total Reflectance - ATR)
-
Sample Placement: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile compounds.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
Visualizing the Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic analysis of this compound is a critical step in its application in drug discovery and development. By leveraging the complementary information provided by NMR, IR, and MS, researchers can confidently confirm the structure and purity of this valuable synthetic building block. This guide provides a foundational understanding of the expected spectroscopic data and a comparative framework for its interpretation, empowering scientists to accelerate their research with a high degree of analytical confidence.
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A Technical Guide to X-ray Crystallography of Peptides Containing 1-Aminocyclobutane-1-carboxylic Acid (Ac4c)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptidomimetics and rational drug design, the incorporation of non-proteinogenic amino acids is a powerful strategy to impose conformational constraints, enhance proteolytic stability, and ultimately modulate biological activity. Among the diverse array of unnatural amino acids, 1-aminocyclobutane-1-carboxylic acid (Ac4c), a Cα,α-disubstituted cyclic amino acid, has emerged as a potent inducer of specific secondary structures. This guide provides an in-depth comparison of the X-ray crystallography of Ac4c-containing peptides with those containing other conformationally restricted residues, supported by experimental data and established protocols.
The Structural Significance of Ac4c in Peptide Design
Ac4c distinguishes itself through the unique conformational constraints imposed by its cyclobutyl ring. This rigidity significantly limits the available Ramachandran (φ, ψ) space, predisposing the peptide backbone to adopt well-defined secondary structures such as β-turns and helices.[1] Understanding the precise impact of Ac4c on the three-dimensional structure of peptides at atomic resolution is paramount for its effective utilization in drug discovery and protein engineering. X-ray crystallography stands as the definitive method for elucidating these structural details.
Comparative Analysis of Crystallization and Structural Features
The propensity of a peptide to crystallize is intrinsically linked to its conformational homogeneity. By reducing the flexibility of the peptide backbone, residues like Ac4c can facilitate the adoption of a uniform conformation in solution, a prerequisite for successful crystallization.[2]
Crystallization Propensity: Ac4c vs. Aib
The successful crystallization of a series of Ac4c homo-oligopeptides and hetero-peptides containing both Ac4c and L-alanine demonstrates the feasibility of obtaining high-quality crystals suitable for X-ray diffraction.[1]
Impact on Peptide Conformation: A Structural Comparison
X-ray diffraction studies of Ac4c-containing peptides have revealed a strong predisposition for helical and β-turn conformations.[1] A comparative analysis with Aib, a widely used helix-inducing residue, highlights both similarities and subtle differences.
| Feature | Ac4c-Containing Peptides | Aib-Containing Peptides |
| Primary Induced Secondary Structure | β-turns and 310/α-helices[1] | Predominantly 310- and α-helices[3] |
| Backbone Torsion Angles (φ, ψ) | Typically in the helical regions (αR and αL) of the Ramachandran plot.[1] | Strongly restricted to helical regions (φ ≈ ±57°, ψ ≈ ±47°).[3] |
| N-Cα-C' Bond Angle (τ) | Significantly expanded from the standard tetrahedral value (average ~114°).[1] | Also expanded, but to a slightly lesser extent than Ac4c. |
| Influence of Cyclobutyl Ring | The puckering of the cyclobutane ring can influence local conformation. | The two methyl groups provide significant steric hindrance. |
The expanded N-Cα-C' bond angle in Ac4c is a noteworthy feature, a direct consequence of the strain imposed by the cyclobutyl ring. This geometric distortion can influence the overall helical parameters and inter-chain packing in the crystal lattice.[1]
Experimental Workflow for X-ray Crystallography of Ac4c-Containing Peptides
The successful determination of the crystal structure of an Ac4c-containing peptide involves a multi-step process, from rational design and synthesis to crystallographic analysis.
Experimental Protocols
1. Peptide Synthesis and Purification:
-
Synthesis: Peptides containing Ac4c are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[4] The coupling of the sterically hindered Ac4c residue may require extended coupling times or the use of more potent coupling reagents.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a purity of >95%, which is crucial for successful crystallization.[5]
-
Characterization: The identity and purity of the peptide are confirmed by mass spectrometry and analytical HPLC.
2. Crystallization:
-
Screening: Initial crystallization conditions are screened using commercially available kits and the vapor diffusion method (hanging or sitting drop).[6] A range of precipitants, buffers, and additives should be explored.
-
Optimization: Once initial hits are identified, the crystallization conditions are optimized by fine-tuning the concentrations of the peptide, precipitant, and buffer components, as well as temperature.
-
Crystal Handling: Crystals of suitable size (typically 0.1-0.3 mm in each dimension) are carefully harvested and cryo-protected before exposure to X-rays.
3. X-ray Diffraction and Structure Determination:
-
Data Collection: X-ray diffraction data are collected from a single crystal, preferably at a synchrotron source for high-resolution data.
-
Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or molecular replacement and refined to yield an accurate atomic model of the peptide.
Conformational Constraints of Ac4c
The following diagram illustrates the restricted conformational space of Ac4c compared to a more flexible residue like alanine, providing a rationale for its utility in peptide design.
Conclusion
The incorporation of 1-aminocyclobutane-1-carboxylic acid into peptides offers a robust strategy for controlling their three-dimensional structure. X-ray crystallography has proven to be an indispensable tool for elucidating the precise conformational effects of this unique amino acid. The available data demonstrate that Ac4c is a potent inducer of β-turn and helical structures, with its cyclobutyl ring imposing distinct geometric constraints on the peptide backbone. While sharing some similarities with the well-established helix-promoter Aib, Ac4c presents a valuable alternative with its own unique structural nuances. The successful crystallization of Ac4c-containing peptides underscores their potential for rational design and development as peptidomimetic therapeutics and novel biomaterials. Further crystallographic studies of diverse Ac4c-containing sequences will undoubtedly continue to refine our understanding of its structure-directing properties and expand its application in the field of peptide science.
References
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- Gessmann, R., Brückner, H., & Koksch, B. (2004). The influence of Cα,α-disubstituted amino acids on the conformation of peptides. Letters in Peptide Science, 10(5-6), 613-625.
- Crisma, M., Valle, G., Toniolo, C., Bianco, A., & Maggini, M. (1995). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Biopolymers, 35(1), 1-8.
- Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.
- McPherson, A. (2004).
- Karle, I. L., & Balaram, P. (1990). Structural characteristics of α-helical peptide molecules containing Aib residues. Biochemistry, 29(28), 6747-6756.
- Hegde, V. R., & Nagasundara, K. R. (2015). A newcomer's guide to peptide crystallography. Journal of Peptide Science, 21(4), 253-263.
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RCSB Protein Data Bank. (n.d.). Retrieved from [Link]
- Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). Cα,α-disubstituted amino acids: a powerful tool for the design of conformationally constrained peptides. Biopolymers, 60(6), 396-419.
- Balaram, P. (1999). Non-protein amino acids in peptide design. Current Opinion in Structural Biology, 9(5), 542-548.
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APC. (2024). Peptide Crystallization: Techniques, Challenges, and Solutions. Available at: [Link]
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Cambrex. (n.d.). Peptide Crystallization. Available at: [Link]
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A Senior Application Scientist's Guide to the Comprehensive Purity Characterization of Benzyl 1-aminocyclobutane-1-carboxylate
Abstract
In modern drug discovery, the structural integrity and purity of unique building blocks are paramount. Benzyl 1-aminocyclobutane-1-carboxylate, a constrained amino acid ester, offers valuable conformational rigidity in peptide and small molecule design.[1] However, its utility is directly dependent on its purity. A seemingly minor impurity can derail synthetic pathways, compromise biological data, and create significant regulatory hurdles. This guide presents a holistic, multi-modal analytical strategy for the robust characterization of this compound's purity, moving beyond a single percentage point to a comprehensive profile. We will compare and contrast orthogonal analytical techniques, providing the underlying rationale for each, detailed experimental protocols, and comparative data to underscore the necessity of a comprehensive approach.
The Imperative of Purity: Why a Single Method is Insufficient
This compound is a key intermediate in synthesizing complex molecules for pharmaceutical research.[2] Its purity is not a simple metric but a composite of several factors:
-
Chemical Purity: The percentage of the desired molecule versus organic, process-related impurities (e.g., starting materials, by-products).
-
Residual Solvents: Volatile organic solvents remaining from the manufacturing process, which are strictly regulated under guidelines like the International Council for Harmonisation (ICH) Q3C.[3][4][5]
-
Inorganic Impurities: Non-carbon-containing substances, such as catalyst residues or salts, which can impact reactivity and safety.[6][7][8]
Relying on a single analytical technique, such as High-Performance Liquid Chromatography (HPLC), can create a false sense of security. An HPLC chromatogram might show a purity of >99%, but it may fail to detect co-eluting structural isomers or transparent non-UV active impurities. Therefore, a self-validating system of orthogonal methods—techniques that measure the same attribute through different physical principles—is not just best practice; it is a scientific necessity.
Caption: Overall Analytical Workflow for Purity Assessment.
The Workhorse: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is the cornerstone of purity analysis for non-volatile organic compounds due to its high resolution and sensitivity.[9] For this compound, a reversed-phase method is ideal.
Causality Behind the Method: We choose a C18 stationary phase because its hydrophobic nature effectively retains the benzyl ester. A mobile phase gradient of water and acetonitrile allows for the elution of polar impurities first, followed by the main compound, and finally any more non-polar by-products. The benzyl group contains a strong chromophore, making UV detection at ~220-254 nm highly effective.[10]
Experimental Protocol: RP-HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent to improve peak shape for the amine.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.
Comparative Data Analysis
The table below compares a high-purity batch of this compound with a crude, unpurified sample and an alternative product, Ethyl 1-aminocyclobutane-1-carboxylate, to illustrate typical impurity profiles.
| Compound | Retention Time (min) | Peak Area % | Potential Identity |
| High-Purity Benzyl Ester | 15.2 | 99.85% | Product |
| 4.5 | 0.08% | 1-Aminocyclobutane-1-carboxylic acid (hydrolysis) | |
| 14.8 | 0.07% | Benzyl Alcohol (hydrolysis)[11] | |
| Crude Benzyl Ester | 15.2 | 85.4% | Product |
| 4.5 | 5.6% | 1-Aminocyclobutane-1-carboxylic acid (unreacted) | |
| 11.2 | 3.1% | Dimerized By-product | |
| 14.8 | 5.9% | Benzyl Alcohol (excess reagent/hydrolysis)[11] | |
| Ethyl Ester (Alternative) | 12.8 | 99.5% | Product |
| 4.5 | 0.3% | 1-Aminocyclobutane-1-carboxylic acid (hydrolysis) | |
| 9.1 | 0.2% | Unknown Process Impurity |
Data is illustrative for comparison purposes.
Unveiling the Volatiles: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
HPLC will not detect volatile or semi-volatile impurities. Residual solvents from synthesis and purification (e.g., Toluene, Ethyl Acetate, Dichloromethane) must be quantified, as they are regulated by health authorities.[3][12] Headspace GC-MS is the gold standard for this analysis.[12]
Causality Behind the Method: The sample is heated in a sealed vial, partitioning volatile solvents into the headspace gas. This gas is then injected into the GC, which separates the solvents based on their boiling points and interaction with the column's stationary phase. The mass spectrometer provides definitive identification by comparing the fragmentation pattern of each eluting peak to a reference library.
Experimental Protocol: Headspace GC-MS
-
System: Headspace Sampler coupled to a GC-MS.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium at 1.2 mL/min.
-
GC Oven Program: 40°C for 5 min, ramp to 240°C at 10°C/min, hold for 5 min.
-
Headspace Parameters: Vial equilibration at 80°C for 15 min.
-
MS Detection: Scan mode from 35-350 amu.
-
Sample Preparation: Accurately weigh ~100 mg of the compound into a 20 mL headspace vial. Add 1 mL of Dimethyl Sulfoxide (DMSO).
Comparative Data Analysis
| Solvent | Concentration in Sample (ppm) | ICH Class | ICH Permitted Daily Exposure (PDE) Limit (ppm) |
| Toluene | 50 | 2 | 890 |
| Dichloromethane | 15 | 2 | 600 |
| Ethyl Acetate | 250 | 3 | 5000 |
| Heptane | < 10 | 3 | 5000 |
Data is illustrative. Limits are based on ICH Q3C guidelines.[3][4][5]
The Ground Truth: NMR Spectroscopy and Elemental Analysis
While chromatography quantifies impurities, it relies on comparing a sample to a reference standard. NMR and elemental analysis provide fundamental structural and compositional data that validate the identity and absolute purity of the compound itself.
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation.[13] It provides unambiguous confirmation of the molecular structure by probing the chemical environment of every hydrogen and carbon atom.[14][15]
Causality Behind the Method: In a strong magnetic field, atomic nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are unique to the local electronic environment of the nucleus. For this compound, ¹H NMR should show characteristic signals for the benzyl protons (aromatic region, ~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), and the three distinct sets of protons on the cyclobutane ring.[16][17] ¹³C NMR will confirm the presence of all expected carbon environments, including the carbonyl ester carbon. The absence of unexpected signals is as important as the presence of expected ones.
Caption: Workflow for Structural Confirmation via NMR.
Elemental Analysis (CHN)
Elemental analysis provides the fundamental ratio of Carbon, Hydrogen, and Nitrogen in a sample. This technique is a powerful, independent verification of purity.[18]
Causality Behind the Method: The sample is combusted at high temperature, converting all organic elements into simple gases (CO₂, H₂O, N₂). These gases are then separated and quantified by a detector. The resulting weight percentages are compared to the theoretical values calculated from the molecular formula (C₁₂H₁₅NO₂).
| Element | Theoretical % | Experimental Result (High-Purity Lot) | Deviation |
| Carbon (C) | 70.22% | 70.15% | -0.07% |
| Hydrogen (H) | 7.37% | 7.41% | +0.04% |
| Nitrogen (N) | 6.82% | 6.80% | -0.02% |
A tight correlation (typically within ±0.4%) between theoretical and experimental values provides strong evidence for high purity and the absence of significant inorganic or non-CHN-containing impurities.[18]
Conclusion and Recommendations
The characterization of this compound purity is a clear example of the necessity for a multi-faceted, orthogonal analytical approach.
-
For routine in-process control , RP-HPLC is an efficient and robust method for tracking the disappearance of starting materials and the formation of the product.
-
For final lot release and quality assurance , a comprehensive suite of tests is non-negotiable. RP-HPLC establishes the primary chemical purity profile, Headspace GC-MS ensures compliance with residual solvent safety limits, NMR Spectroscopy provides definitive structural confirmation, and Elemental Analysis validates the fundamental elemental composition.
By integrating these techniques, researchers and drug development professionals can build a complete, self-validating purity profile. This rigorous approach not only ensures the quality and reliability of the material but also provides the robust data package required to support downstream research, development, and eventual regulatory submission.
References
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HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. [Link]
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Agilent Technologies. ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. [Link]
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International Council for Harmonisation. Impurities: Guideline for Residual Solvents Q3C(R8). [Link]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]
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Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. [Link]
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Griffiths, L., & Abraham, R. J. (2004). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry. [Link]
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ResolveMass Laboratories. GCMS Residual Solvent Analysis: What You Must Know. [Link]
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ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
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Mahgoub S. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Austin Chromatography. [Link]
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Agilent Technologies. Residual Solvent Analysis of Pharmaceutical Products. [Link]
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Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8. [Link]
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Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]
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Crisma, M., et al. (1995). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. International Journal of Peptide and Protein Research. [Link]
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Tang, G., et al. (2018). Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin. ACS Chemical Biology. [Link]
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Safety Operating Guide
Navigating the Safe Handling of Benzyl 1-aminocyclobutane-1-carboxylate: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Benzyl 1-aminocyclobutane-1-carboxylate, a key building block in the creation of innovative therapeutics, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE), operational protocols, and disposal plans for this compound. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and efficiently, building a foundation of trust through value-added information that extends beyond the product itself.
Understanding the Hazard Profile: A Synthesis of Analog Data
Based on data from analogous compounds, 1-aminocyclobutane-1-carboxylic acid is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The Globally Harmonized System (GHS) hazard statements for similar compounds are:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Furthermore, benzyl esters, such as benzyl acetate and benzyl benzoate, are generally considered harmful if swallowed and can be irritating to the eyes, mucous membranes, and upper respiratory tract.[2] Some benzyl-containing compounds are also noted for their toxicity to aquatic life.[3]
Therefore, it is prudent to handle this compound as a compound that is, at a minimum, a skin and eye irritant, a potential respiratory irritant, and harmful if ingested.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical when handling this compound. The following table outlines the recommended PPE, categorized by the level of protection required.
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent skin contact and subsequent irritation.[4] Nitrile and neoprene gloves offer good resistance to a range of chemicals. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and aerosols that can cause serious irritation.[4] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To minimize the inhalation of any dust or aerosols, which may cause respiratory tract irritation.[5] |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation: Before handling the compound, ensure that the designated workspace (preferably a chemical fume hood) is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust. Use a spatula for transfers. If it is a liquid, use appropriate pipettes or syringes.
-
Dissolution: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Reaction Monitoring: During the course of a reaction, ensure that the apparatus is secure and that there are no leaks.
-
Post-Handling: After handling, decontaminate the work surface with an appropriate solvent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[6]
Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling of this compound.
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
Waste Segregation and Disposal Steps:
-
Solid Waste:
-
Contaminated consumables such as gloves, paper towels, and weighing paper should be placed in a designated, labeled hazardous waste container.
-
Unused or waste this compound solid should be collected in a separate, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate for the solvent used.
-
Do not pour any waste containing this compound down the drain.[3]
-
-
Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
-
After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plasticware.[7]
-
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these safety protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
-
Carl ROTH GmbH + Co. KG. (2024, September 19). Safety Data Sheet: Acetic acid benzyl ester. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzyl chloride. Retrieved from [Link]
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Carl ROTH GmbH + Co. KG. (2024, March 2). Safety Data Sheet: Benzoic acid benzyl ester. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]
-
ACS Publications. (n.d.). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Retrieved from [Link]
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Agilent. (n.d.). Safety Data Sheet: Amino Acid Standard. Retrieved from [Link]
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Organic Syntheses. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]
-
Amino Labs. (2021, February 16). Practice Safe Science with Amino Labs (Lab Safety Guidelines). YouTube. Retrieved from [Link]
- Google Patents. (n.d.). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
-
A-Chem. (n.d.). Safety Data Sheet: BENZYL ALCOHOL TECH. Retrieved from [Link]
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UC San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]
-
PubChem. (n.d.). 1-Aminocyclobutanecarboxylic acid. Retrieved from [Link]
-
ScholarWorks. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]
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Arkivoc. (n.d.). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
